Description
Dihexa as a Novel Neurotrophic Agent
Dihexa, an oligopeptide with the developmental code PNB-0408, represents a significant advancement in the field of neuropharmacology, particularly in the development of compounds designed to address cognitive decline and neurodegenerative conditions. Its origin lies in foundational research on the brain's renin-angiotensin system and its naturally occurring peptide, angiotensin IV (Ang IV). While Ang IV itself exhibited some neuroprotective properties, its therapeutic utility was severely limited by its susceptibility to metabolic degradation and its inability to effectively penetrate the blood-brain barrier (BBB). Dihexa wiki
The development of Dihexa was a strategic effort to overcome these inherent pharmacokinetic limitations. Researchers at Washington State University, led by Dr. Joseph Harding, intentionally modified the N- and C-terminals of the Ang IV peptide structure. This chemical modification resulted in a new compound with enhanced hydrophobicity and metabolic stability, directly addressing the shortcomings of the parent molecule. The development of Dihexa and related compounds led to the formation of M3 Biotechnology, a spin-off company dedicated to their further research and commercialization. This approach—engineering a small molecule to mimic the beneficial effects of a larger, less stable native peptide—represents a crucial paradigm shift in neurotherapeutic research. It moves beyond simply identifying biological targets to creating compounds tailored for systemic administration and efficacy in vivo, offering a more viable route for drug development than the direct delivery of native proteins or viral vectors. journals.plos.org
Chemical and Physical Properties
The chemical identity of Dihexa is well-documented and provides a foundation for understanding its function. It is a single, non-glycosylated polypeptide chain composed of three amino acids.
The primary amino acid sequence of Dihexa is Hexanoyl-Tyr-Ile-Ahx-NH2. Its complex nomenclature reflects its journey from a specialized laboratory compound to a substance of broader scientific interest. The developmental code PNB-0408, its systematic name N-hexanoic-Tyr-Ile-(6) aminohexanoic amide, and its precise IUPAC name are all used in different contexts. As research proliferated, the compound was formally registered in public databases like PubChem and ChemSpider, each assigning its own unique identifiers. This evolution in naming convention provides a subtle timeline of the compound's increasing relevance, moving from a niche research subject to a substance recognized and standardized across major scientific repositories.
Dihexa is physically described as a sterile-filtered white lyophilized (freeze-dried) powder. For reconstitution, it is recommended to be dissolved in sterile 18MΩ-cm H2O at a minimum concentration of 100 µg/ml before further dilution.
| Property | Value(s) |
|---|---|
| Chemical Formula | C₂₇H₄₄N₄O₅ |
| Molar Mass | 504.28 Dalton; 504.672 g/mol |
| Amino Acid Sequence | Hexanoyl-Tyr-Ile-Ahx-NH₂ |
| CAS Number | 1401708-83-5 |
| IUPAC Name | (2S,3S)-N-(6-amino-6-oxohexyl)-2-amino-3-methylpentanamide |
| PubChem CID | 129010512 |
| InChIKey | XEUVNAVKZSPT-JTJYXVOQSA-N |
Pharmacological Profile
A critical component of Dihexa's profile is its superior pharmacological properties, which were the direct result of its intentional design. Unlike its parent peptide Ang IV, Dihexa is designed to be both orally active and permeable to the blood-brain barrier. A study using radiolabeled Dihexa demonstrated its ability to cross the BBB and accumulate in the brain, with all examined brain regions avidly concentrating the compound compared to blood. This permeability is a direct consequence of the N- and C-terminal modifications that increased its hydrophobicity and stability. dihexa for neurological enhancement and repair
Dihexa also exhibits exceptional metabolic stability and a long circulating half-life, which are significant advantages for a therapeutic compound. In rat serum, its half-life was measured at 473 minutes, or 509.4 minutes, indicating a marked resistance to Phase I metabolism. This metabolic stability contributes to its remarkably long half-life following systemic administration, which was measured at 12.68 days after intravenous (i.v.) delivery and 8.83 days following intraperitoneal (i.p.) administration in rats. The observed non-linear patterns in plasma levels suggest the possibility of enterohepatic recirculation, which could contribute to its prolonged presence in circulation.
Pre-clinical Research Findings in Neurobiology
Pre-clinical research has provided robust evidence for Dihexa's neurobiological efficacy, particularly in animal models of cognitive dysfunction. Studies using the Morris water maze, a standard measure of spatial learning and memory, have shown that Dihexa can significantly improve cognitive performance. In a model of scopolamine-induced amnesia in rats, Dihexa treatment reversed cognitive deficits. Quantitative data revealed a clear dose-response relationship, with groups receiving higher doses (e.g., 2 mg/kg/day orally) performing significantly better than the scopolamine-only control groups and achieving performance statistically indistinguishable from healthy, scopolamine-untreated controls. Similar improvements were observed in studies on aged rats, where orally delivered Dihexa (2 mg/kg/day) improved cognitive function as measured by the water maze. pmc.ncbi.nlm.nih.gov
Beyond its effects on behavior, Dihexa has been shown to directly impact neuronal structure and connectivity. A study on rat hippocampal neuronal cultures found that a 5-day administration of a picomolar concentration of Dihexa increased dendritic spine density by nearly three-fold, from an average of 15 spines per 50-µm of dendrite to 41 spines. This structural change was further validated as functionally meaningful. The newly formed spines were confirmed to contain key synaptic machinery proteins such as VGLUT1, synapsin, and PSD-95, which are essential for neurotransmission. Most importantly, the research demonstrated a corresponding increase in AMPA-mediated mEPSCs, confirming that the new synapses were not merely static structures but were actively participating in neural communication. This step-by-step validation process provides a strong case for Dihexa's ability to specifically foster the formation of functional neural networks in a state of dysfunction.
| Model of Cognitive Dysfunction | Method of Measurement | Key Findings | Mechanism Confirmation |
|---|---|---|---|
| Scopolamine-induced amnesia | Morris Water Maze (latency to platform, time in target quadrant) | Dihexa treatment significantly improved performance; high-dose groups were statistically indistinguishable from healthy controls | HGF antagonist (Hinge) blocked Dihexa's procognitive effects, confirming mediation by the HGF/c-MET pathway |
| Age-related cognitive decline (24-month-old rats) | Morris Water Maze (learning curve) | Oral treatment improved cognitive function on most test days, with a learning curve statistically different from untreated aged rats | Not studied in this specific model, but the core mechanism is confirmed in other models |
Other Documented Research Applications
The functional versatility of Dihexa extends beyond neurobiology, underscoring the broad, fundamental role of the HGF/c-Met pathway in cellular repair and morphogenesis. One documented application is in the field of otoprotection. A study demonstrated that Dihexa protected lateral line hair cells from acute exposure to aminoglycoside antibiotics like neomycin and gentamicin. This protective effect was optimal at a concentration of 1 μM and was mediated through an HGF-dependent mechanism, relying on the activation of downstream Akt, TOR, and MEK signaling. It is important to note that Dihexa did not protect against chronic gentamicin or cisplatin exposure, which suggests a specific, acute-response mechanism. Hepatocyte growth factor mimetic protects lateral line hair cells from aminoglycoside exposure
Dihexa has also found application in stem cell research. It has been used in preclinical studies as a growth-factor-free small molecule to facilitate the differentiation of human pluripotent stem cells into hepatocyte-like cells. During the hepatocyte maturation phase, a concentration of 100 nM Dihexa was administered for 10 days to achieve this differentiation. The use of Dihexa to protect neuronal synapses, auditory hair cells, and differentiate liver cells all converge on a consistent theme: it is a powerful tool for activating a core regenerative pathway to mediate a specific, beneficial cellular response in a variety of biological contexts. cognitive vitality media Dihexa
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S)-N-(6-amino-6-oxohexyl)-2-[[(2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N4O5/c1-4-6-8-12-24(34)30-22(18-20-13-15-21(32)16-14-20)26(35)31-25(19(3)5-2)27(36)29-17-10-7-9-11-23(28)33/h13-16,19,22,25,32H,4-12,17-18H2,1-3H3,(H2,28,33)(H,29,36)(H,30,34)(H,31,35)/t19-,22-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUVNVNAVKZSPT-JTJYXVOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032895 | |
| Record name | Dihexa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401708-83-5 | |
| Record name | N-(1-Oxohexyl)-L-tyrosyl-N-(6-amino-6-oxohexyl)-L-isoleucinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401708-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401708835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihexa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHEXA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WYX65A5C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Architecture and Design Principles of Dihexa
Structural Derivation from Angiotensin IV
Dihexa's origin lies in Angiotensin IV (AngIV), a hexapeptide fragment of the larger hormone Angiotensin II, which is known for its role in the renin-angiotensin system. creative-peptides.comnih.gov While AngIV itself demonstrated procognitive properties in animal studies, its therapeutic potential was severely hampered by its rapid metabolic degradation and inability to cross the blood-brain barrier (BBB). nih.govnih.govpeptideswiki.org
Researchers identified that the core neurotrophic activity of AngIV analogs resided in the N-terminal tripeptide sequence. nih.gov This led to the use of a more stable and potent analog, Norleucine¹-angiotensin IV (Nle¹-AngIV), as the foundational template. nih.gov By focusing on the essential N-terminal fragment of Nle¹-AngIV, scientists could build a new molecule, Dihexa, that retained the biological activity while being specifically engineered for greater stability and brain permeability. nih.govresearchgate.net
Chemical Modifications for Enhanced Neurobiological Activity
To transform the unstable AngIV fragment into a robust therapeutic candidate, specific chemical modifications were undertaken at both the N-terminus and C-terminus. The resulting compound is chemically known as N-hexanoic-Tyr-Ile-(6) aminohexanoic amide. americanmedicalwellness.comnih.gov
These modifications serve two primary purposes:
Increased Metabolic Stability: The addition of a hexanoyl group (a six-carbon fatty acid chain) to the N-terminus and a 6-aminohexanoic amide to the C-terminus protects the peptide backbone from degradation by peptidases in the bloodstream. nih.govnih.gov This significantly prolongs the compound's circulating half-life. nih.gov
| Component | Parent Fragment (from Nle¹-AngIV) | Dihexa Modification | Purpose |
| N-Terminus | Free Amine Group (-NH2) on Tyrosine | N-hexanoic acid group | Protects against enzymatic degradation; Increases lipophilicity. |
| Peptide Core | Tyrosine-Isoleucine | Tyrosine-Isoleucine | Retains the core structure responsible for biological activity. |
| C-Terminus | Carboxyl Group (-COOH) on Isoleucine | (6) aminohexanoic amide | Protects against enzymatic degradation; Increases lipophilicity. |
Principles of Blood-Brain Barrier Permeability in Peptidomimetic Design
The blood-brain barrier (BBB) is a formidable obstacle for most peptide-based therapeutics, preventing them from reaching their targets within the central nervous system. oup.com The design of Dihexa incorporated key principles of peptidomimetics to overcome this challenge. The primary strategy involves increasing the molecule's lipophilicity, allowing it to more readily diffuse across the lipid-rich cell membranes of the BBB. oup.comoipub.com
The key modifications in Dihexa that facilitate BBB penetration are:
Increased Hydrophobicity: The addition of the N-terminal hexanoic acid and the C-terminal aminohexanoic amide significantly increases the molecule's fat-soluble character. nih.gov This is reflected in its high octanol/water partition coefficient, a measure of hydrophobicity. nih.gov
Decreased Hydrogen Bonding: The capping of the N- and C-termini reduces the number of potential hydrogen bonds the molecule can form with water, making it less water-soluble and more likely to enter the lipid environment of the BBB. nih.govresearchgate.net
These intentional chemical changes resulted in an orally active compound that is permeable to the blood-brain barrier, a critical feature for its neurological effectiveness. creative-peptides.comnih.govglpbio.com
| Design Principle | Implementation in Dihexa | Outcome |
| Increase Lipophilicity | Addition of N-hexanoic and (6) aminohexanoic groups. | Enhanced ability to passively diffuse across the lipid membranes of the BBB. |
| Enhance Metabolic Stability | Capping of N- and C-termini. | Reduced degradation by peptidases, leading to a longer plasma half-life. |
| Maintain Bioactivity | Preservation of the Tyr-Ile core sequence. | Retention of the structural motif required for interacting with its molecular target. |
Structure-Activity Relationships Governing Neurotrophic Potency
The neurotrophic potency of Dihexa is not due to interaction with the originally presumed Angiotensin receptors, but rather through a novel mechanism involving the Hepatocyte Growth Factor (HGF) and its receptor, c-Met. creative-peptides.comnih.gov The specific structure of Dihexa allows it to act as a potent allosteric modulator of the HGF/c-Met system. nih.govaustinpublishinggroup.com
The process unfolds as follows:
High-Affinity Binding: Dihexa binds with extremely high affinity (Kd = 65 pM) to HGF. medchemexpress.commedchemexpress.com
Facilitation of Dimerization: This binding facilitates the dimerization of HGF, a necessary prerequisite for it to activate its receptor, c-Met. researchgate.netaustinpublishinggroup.comoaepublish.com
Potentiation of c-Met Signaling: By promoting HGF dimerization, Dihexa potentiates the ability of HGF to bind to and activate the c-Met receptor, leading to its phosphorylation even at sub-threshold concentrations of HGF. nih.govaustinpublishinggroup.commedchemexpress.com
This amplification of the HGF/c-Met signaling cascade is the direct cause of Dihexa's powerful neurotrophic effects, which include inducing the formation of new synapses (synaptogenesis) and dendritic spines (spinogenesis) at picomolar concentrations. oaepublish.com In assays of neurotrophic activity, Dihexa has been found to be seven orders of magnitude—or up to ten million times—more potent than Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal growth and survival. peptideswiki.orgswolverine.comguyerwc.comwikipedia.org This remarkable potency underscores the success of its molecular design in creating a powerful synaptogenic agent. medicinewithheart.com
| Parameter | Finding | Significance |
| Molecular Target | Hepatocyte Growth Factor (HGF) | Acts as a positive allosteric modulator, potentiating the natural neurotrophic system. |
| Binding Affinity (Kd) | 65 pM | Indicates a very strong and specific interaction between Dihexa and HGF. |
| Mechanism | Facilitates HGF dimerization and subsequent c-Met receptor phosphorylation. | Amplifies the signaling cascade that leads to neuronal growth and connectivity. |
| Functional Outcome | Induces hippocampal spinogenesis and synaptogenesis. | Promotes the formation of new neural connections, the structural basis of learning and memory. |
| Relative Potency | Seven orders of magnitude more potent than BDNF. | Demonstrates exceptionally powerful neurotrophic activity in preclinical assays. |
Molecular Mechanisms of Action of Dihexa
Interaction with Hepatocyte Growth Factor (HGF)
Dihexa's interaction with HGF is the initial and critical step in its mechanism of action. It does not act as a direct agonist on the c-Met receptor but rather as a modulator of HGF's activity. nih.govmedchemexpress.com
Research has demonstrated that Dihexa binds directly and with high affinity to HGF. nih.govalzdiscovery.org Soluble binding assays using radiolabeled Dihexa have determined its binding affinity with a high degree of precision. nih.gov The binding sites for Dihexa have been identified on the α-chain of HGF, specifically at the N-terminal domain and the first Kringle domain. oaepublish.com
Table 1: Binding Affinity of Dihexa to Hepatocyte Growth Factor (HGF)
| Compound | Binding Target | Dissociation Constant (Kd) |
| Dihexa | Hepatocyte Growth Factor (HGF) | 65 pM medchemexpress.comnih.govmedchemexpress.cominvivochem.comuniversalbiologicals.com |
Dihexa functions as a potent positive allosteric modulator of HGF. nih.gov It potentiates HGF's ability to activate its cognate receptor, c-Met, and subsequent cellular responses. nih.govinvivochem.com This synergistic relationship means that in the presence of Dihexa, subthreshold concentrations of HGF that would normally be insufficient to elicit a significant response become capable of activating the signaling pathway. nih.govresearchgate.netnih.gov This potentiation has been observed in various cellular assays, including those measuring HGF-dependent cell scattering, a process involving cell motility and proliferation. nih.govalzdiscovery.org For instance, while HGF at a concentration of 5 ng/ml can stimulate cell scattering, the addition of Dihexa at 10-10 M significantly enhances this effect. nih.gov
The influence of Dihexa on HGF dimerization is a complex aspect of its mechanism. Dimerization of HGF is considered a prerequisite for the activation of the c-Met receptor. oaepublish.comaustinpublishinggroup.com Counterintuitively for an agonist, experimental evidence from native gel electrophoresis has shown that Dihexa can inhibit HGF dimerization at certain concentrations, a characteristic it shares with known HGF antagonists. medchemexpress.comnih.govalzdiscovery.orguniversalbiologicals.com This suggests that Dihexa does not function by simply promoting the formation of HGF dimers. nih.gov Instead, it is hypothesized that Dihexa acts allosterically to stabilize a specific, active conformation of the HGF monomer, which can then more effectively engage and activate the c-Met receptor system. nih.gov
Activation of the c-Met Receptor System
The ultimate effect of Dihexa's interaction with HGF is the enhanced activation of the c-Met receptor system. This activation is the trigger for the downstream signaling cascades responsible for Dihexa's observed biological activities. swolverine.commedisearch.io
Activation of the c-Met receptor is initiated by its phosphorylation. austinpublishinggroup.com Studies have shown that Dihexa alone, at concentrations such as 1 nM or 10 pM, does not independently induce c-Met phosphorylation. medchemexpress.commedchemexpress.comuniversalbiologicals.com Its activity is dependent on the presence of HGF. nih.govresearchgate.net Dihexa and its parent compound, Norleucine 1-AngIV, induce c-Met phosphorylation only in the presence of subthreshold concentrations of HGF. medchemexpress.comnih.govnih.gov This confirms Dihexa's role as a potentiator or sensitizer (B1316253) of the HGF/c-Met system rather than a direct agonist. nih.gov
Dihexa significantly augments the ability of HGF to activate c-Met signaling. nih.gov In cellular models, while low concentrations of HGF (e.g., 1.25 and 2.5 ng/ml) have a minimal effect on c-Met activation, the co-administration of Dihexa at picomolar to nanomolar concentrations markedly increases the level of c-Met phosphorylation. medchemexpress.comnih.govmedchemexpress.comuniversalbiologicals.com This synergistic activation of the c-Met receptor by HGF and Dihexa leads to enhanced downstream cellular activities, including increased spinogenesis and synaptogenesis in hippocampal neurons. nih.govalzdiscovery.org The dependence of Dihexa's effects on this pathway is underscored by findings that an HGF antagonist can block its procognitive and synaptogenic actions. nih.govalzdiscovery.org
Table 2: Synergistic Effect of Dihexa and HGF on c-Met Activation
| Treatment Condition | c-Met Activation (Phosphorylation) |
| Control (Vehicle) | Basal Level google.com |
| Dihexa (10-12 M to 10-10 M) alone | No significant increase above basal level nih.govgoogle.com |
| HGF (subthreshold conc., e.g., 1.25-2.5 ng/ml) alone | Minimal increase above basal level nih.govgoogle.com |
| Dihexa + HGF (subthreshold conc.) | Marked augmentation of phosphorylation medchemexpress.comnih.govgoogle.com |
Molecular Determinants of Receptor Agonism
Dihexa, a synthetic derivative of Angiotensin IV, functions as a potent modulator of the Hepatocyte Growth Factor (HGF) / c-Met receptor system. swolverine.comrevolutionhealth.org Its mechanism does not involve direct binding to the c-Met receptor itself, but rather a high-affinity interaction with the HGF ligand. alzdiscovery.orgwikipedia.org This binding facilitates HGF dimerization, a conformational change that is a prerequisite for the ligand to effectively bind and activate the c-Met receptor. nih.gov Research indicates that Dihexa acts as an allosteric agonist or mimetic of HGF's "hinge" region, which is critical for the dimerization process.
This interaction potentiates the activity of HGF, enabling the activation of c-Met even at subthreshold concentrations of the growth factor. alzdiscovery.org Studies have demonstrated that while Dihexa alone at picomolar to nanomolar concentrations does not significantly activate c-Met, it markedly augments the ability of low levels of HGF to induce c-Met phosphorylation (activation). This synergistic action underscores its role as a potent facilitator of the HGF/c-Met signaling axis, which is crucial for mediating cellular processes like synaptogenesis. swolverine.comalzdiscovery.org
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| Binding Target | The primary molecule to which Dihexa binds. | Hepatocyte Growth Factor (HGF) | alzdiscovery.orgwikipedia.org |
| Mechanism | The method by which Dihexa elicits its effect on the c-Met receptor. | Acts as an allosteric agonist by binding to HGF and facilitating its dimerization, thereby potentiating HGF's activity at the c-Met receptor. | nih.gov |
| Effect on c-Met | The direct consequence of Dihexa's interaction with HGF on the c-Met receptor. | Induces c-Met phosphorylation (activation) in the presence of subthreshold HGF concentrations. | alzdiscovery.org |
Downstream Intracellular Signaling Pathways
The activation of the c-Met receptor by the Dihexa-potentiated HGF ligand initiates a cascade of intracellular signaling events. This activation triggers the autophosphorylation of tyrosine residues on the receptor, creating docking sites for various adapter proteins and enzymes. researchgate.netresearchgate.net These interactions lead to the recruitment and activation of multiple downstream pathways that are fundamental to cellular responses such as growth, survival, and plasticity. Key pathways modulated following the activation of the HGF/c-Met system include the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, the Mitogen-Activated Protein Kinase (MAPK)/ERK cascade, and pathways involving Focal Adhesion Kinase (FAK) and Jun amino-terminal kinases (JNKs). nih.govresearchgate.netnih.gov
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation
A significant downstream effector of the Dihexa-activated HGF/c-Met system is the PI3K/Akt signaling pathway. nih.gov This pathway is centrally involved in regulating cell survival, proliferation, and anti-apoptotic processes. nih.gov Research in animal models of Alzheimer's Disease (APP/PS1 mice) has explicitly demonstrated that Dihexa administration leads to the activation of this pathway in the brain. nih.govnih.gov
In these studies, Dihexa treatment was found to significantly increase the expression of PI3K and elevate the ratio of phosphorylated Akt (p-Akt) to total Akt. nih.gov The phosphorylation of Akt is a critical step that signifies its activation. The anti-inflammatory and anti-apoptotic effects observed with Dihexa treatment were reversed by the administration of a PI3K inhibitor, wortmannin (B1684655), confirming that the therapeutic effects are mediated through this specific pathway. nih.govnih.gov These findings establish the PI3K/Akt axis as a crucial component of Dihexa's molecular mechanism of action. nih.gov
| Protein | Effect of Dihexa | Significance | Reference |
|---|---|---|---|
| PI3K | Increased expression | Initiates the signaling cascade by converting PIP2 to PIP3. | nih.gov |
| p-Akt/Akt Ratio | Significantly increased | Indicates activation of Akt, a key mediator of cell survival and anti-apoptosis. | nih.gov |
Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Cascade Activation
The MAPK/ERK pathway is another principal signaling route activated downstream of the HGF/c-Met receptor. nih.govmolbiolcell.org This cascade is integral to processes of cell proliferation, differentiation, and neuronal plasticity, including dendritic growth and synaptogenesis. nih.govmdpi.com Upon HGF-mediated activation, the c-Met receptor recruits adapter proteins like Grb2, which in turn activates the Ras-Raf-MEK-ERK signaling module. researchgate.netresearchgate.net
Activation of this pathway results in the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). nih.gov Phosphorylated ERK can then translocate to the nucleus to regulate gene expression or act on cytoplasmic targets to influence cellular structure and function. mdpi.com Studies on neocortical neurons have shown that HGF-induced phosphorylation of ERK1/2 is directly responsible for mediating increases in dendritic length. nih.gov Given that Dihexa potentiates HGF's activation of c-Met, it consequently promotes the activation of the MAPK/ERK cascade, contributing to its observed effects on neuronal morphology and function. swolverine.comalzdiscovery.org
Involvement of JNK and FAK Signaling
In addition to the PI3K/Akt and MAPK/ERK pathways, activation of the c-Met receptor also engages signaling molecules such as Focal Adhesion Kinase (FAK) and Jun amino-terminal kinase (JNK). nih.govnih.gov FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival signaling. nih.gov Cellular migration and invasion mediated by the HGF/c-Met pathway involve the activation of FAK through phosphorylation by SRC family kinases, which directly associate with the c-Met receptor. nih.govnih.gov
JNK, a member of the MAPK family, is involved in cellular responses to stress, apoptosis, and inflammation. nih.govmdpi.com Proteomic studies have identified that HGF-induced c-Met activation leads to the phosphorylation of both FAK and JNK at specific tyrosine and serine residues. nih.gov This indicates that the Dihexa-HGF-c-Met signaling axis also modulates cellular adhesion dynamics and stress-response pathways, which are integral to tissue remodeling and neuroplasticity. nih.govnih.gov
Neurobiological Effects of Dihexa in Preclinical Models
Promotion of Neurogenesis
Neurogenesis, the process by which new neurons are generated from neural stem cells, is a fundamental aspect of brain plasticity that persists into adulthood, particularly in regions like the hippocampus. nih.gov Research indicates that Dihexa can influence this process in preclinical settings. creative-peptides.comrwacenter.commichaeljfox.org
Neural Stem Cell Proliferation and Differentiation
Studies suggest that Dihexa can stimulate the proliferation and differentiation of neural stem cells. creative-peptides.commichaeljfox.orgsalispharm.comresearchgate.net This effect is consistent with its role as an HGF mimetic, as activation of the c-Met receptor is known to stimulate mitogenesis and mediate stem cell differentiation. nih.gov The potentiation of HGF signaling by Dihexa appears to contribute to the generation of new neural cells. creative-peptides.comrwacenter.comnih.govresearchgate.net
Hippocampal Neurogenesis Enhancement
The hippocampus is a brain region critically involved in learning and memory, and it is one of the primary sites of adult neurogenesis. nih.gov Preclinical findings indicate that Dihexa promotes neurogenesis specifically within the hippocampus. creative-peptides.comsalispharm.com This enhancement of hippocampal neurogenesis is considered a potential mechanism underlying the observed cognitive benefits of Dihexa in animal models. creative-peptides.comnih.govalzdiscovery.orgoaepublish.com
Synaptogenesis and Synaptic Plasticity Enhancement
Dendritic Spine Formation and Spinogenesis
Dendritic spines are small protrusions on dendrites that serve as the postsynaptic sites of most excitatory synapses. frontiersin.orgfrontiersin.orgnih.gov Changes in their number and morphology are closely associated with synaptic plasticity and cognitive function. frontiersin.orgfrontiersin.orgnih.gov Preclinical research has shown that Dihexa potently induces dendritic spine formation, a process known as spinogenesis. creative-peptides.comrwacenter.comnih.govnih.govresearchgate.netalzdiscovery.orgoaepublish.comgoogle.com Studies in rat hippocampal neuronal cultures have demonstrated that Dihexa administration can significantly increase the number of spines. nih.govalzdiscovery.org For instance, in one study, Dihexa treatment for 5 days increased the number of spines by nearly threefold in rat hippocampal neuronal culture. alzdiscovery.org This effect is comparable to or even greater than that observed with brain-derived neurotrophic factor (BDNF) in some assays. rwacenter.comholisticmedicalwellness.comnih.gov
Induction of Long-Term Potentiation
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity, and it is widely regarded as a major cellular mechanism underlying learning and memory. nih.gov Preclinical studies have indicated that Dihexa can induce or facilitate LTP. nih.govoaepublish.com This effect further supports the role of Dihexa in enhancing synaptic plasticity and its potential impact on cognitive function. nih.govoaepublish.com
Facilitation of Functional Synapse Development
Research indicates that Dihexa is a potent facilitator of synaptogenesis, the formation of new synapses, and spinogenesis, the development of dendritic spines. chroma23.commedchemexpress.comcreative-peptides.comsalispharm.comalpha-rejuvenation.compsu.edu These processes are fundamental to establishing and strengthening neural circuits, which are essential for learning and memory. salispharm.comalpha-rejuvenation.com Studies have shown that Dihexa can induce hippocampal spinogenesis and synaptogenesis in a manner similar to HGF. creative-peptides.compsu.edu Notably, Dihexa has been reported to be significantly more potent than brain-derived neurotrophic factor (BDNF) in promoting neural growth and synapse formation in early rodent models. holisticmedicalwellness.comlivvnatural.comrwacenter.comsuaway.comchemicalbook.com This enhanced synaptic connectivity facilitates more effective communication between neurons, leading to improved signal transmission and processing within neural networks. salispharm.com
Modulation of Cognitive Functions
Dihexa has demonstrated a notable capacity to improve cognitive function in various preclinical models, particularly in those exhibiting cognitive deficits. wikipedia.orgbluvida.comncats.ioapexbt.comgenemedics.comyourestoredaustin.commuscleandbrawn.com Its effects span across several aspects of cognition, including spatial learning, memory consolidation and retrieval, attenuation of cognitive impairment, and improvements in learning capacity and cognitive flexibility. bluvida.comcreative-peptides.compsu.edulivvnatural.comrwacenter.comchemicalbook.comneurolaunch.comalzdiscovery.org
Spatial Learning and Memory Consolidation
Preclinical studies utilizing tasks such as the Morris water maze have shown that Dihexa can restore spatial learning and cognitive functions in animal models of cognitive impairment. alzdiscovery.orgchemicalbook.comresearchgate.netnih.gov For instance, in a scopolamine-induced amnesic rat model, Dihexa treatment significantly improved performance in finding the hidden platform, a measure of spatial learning. psu.edualzdiscovery.org Furthermore, Dihexa has been shown to facilitate memory consolidation in these models. psu.edualzdiscovery.orgoaepublish.com
Memory Retrieval Enhancement
Beyond consolidation, Dihexa has also been implicated in enhancing memory retrieval. psu.edulivvnatural.comoaepublish.com Studies in amnesic rat models have indicated that Dihexa can augment memory retrieval processes. psu.edualzdiscovery.orgoaepublish.com This suggests that Dihexa's neurobiological effects contribute not only to the formation and storage of memories but also to the ability to access and recall them.
Attenuation of Cognitive Impairment in Animal Models
Dihexa has shown promise in attenuating cognitive deficits observed in various animal models of neurological conditions. wikipedia.orgbluvida.comholisticmedicalwellness.comgenemedics.comyourestoredaustin.comsuaway.com This includes models of Alzheimer's disease-like mental impairment, where Dihexa has been found to potently improve cognitive function and reverse cognitive deficits, possibly by preventing synaptic loss. wikipedia.orgholisticmedicalwellness.comgenemedics.comyourestoredaustin.comsuaway.com In aged rats, orally administered Dihexa improved cognitive function. alzdiscovery.org Studies in APP/PS1 mice, a model for Alzheimer's disease, demonstrated that Dihexa restored spatial learning and cognitive functions. chemicalbook.comresearchgate.netnih.gov
Neuroprotective and Anti-inflammatory Mechanisms
In addition to its effects on synaptic development and cognitive function, preclinical studies have highlighted Dihexa's neuroprotective and anti-inflammatory properties. bluvida.comcreative-peptides.comgenemedics.comyourestoredaustin.comneurolaunch.com Dihexa has been shown to protect brain cells against damage from various insults, including oxidative stress and inflammation. bluvida.com
Dihexa's neuroprotective effects are linked to its ability to promote neuronal regeneration and enhance neurological outcomes following injuries such as stroke and traumatic brain injury in preclinical models. bluvida.comcreative-peptides.comgenemedics.com It may aid in neurorepair processes by fostering neuronal regeneration and improving functional recovery. bluvida.comcreative-peptides.comgenemedics.com Dihexa has also been shown to stimulate the production of nerve growth factor (NGF), a protein essential for neuronal growth and survival. bluvida.comsalispharm.comsuaway.com
Furthermore, Dihexa exhibits anti-inflammatory effects in the brain. bluvida.comchemicalbook.comresearchgate.netnih.gov In animal models of Alzheimer's disease, Dihexa has been shown to reduce brain inflammation, which is believed to contribute to disease progression. bluvida.com Studies in APP/PS1 mice demonstrated that Dihexa decreased the activation of astrocytes and microglia, key players in neuroinflammation, and markedly reduced levels of pro-inflammatory cytokines like IL-1β and TNF-α, while increasing levels of the anti-inflammatory cytokine IL-10. chemicalbook.comresearchgate.netnih.govresearchgate.net These findings suggest that Dihexa can modulate the inflammatory response in the brain, potentially mitigating neurodegenerative processes. chemicalbook.comresearchgate.netnih.gov The activation of the PI3K/AKT signaling pathway by Dihexa is thought to contribute to its anti-inflammatory and anti-apoptotic effects in these models. chemicalbook.comresearchgate.netnih.gov
Preclinical Study Findings on Cognitive Function and Synapse Development
| Cognitive Aspect / Synaptic Feature | Animal Model | Observed Effect | Source(s) |
| Spatial Learning & Cognitive Function | Scopolamine-induced amnesic rats, Aged rats, APP/PS1 mice | Improved performance in Morris water maze, Restoration of function | psu.edualzdiscovery.orgchemicalbook.comresearchgate.netnih.gov |
| Memory Consolidation & Retrieval | Scopolamine-induced amnesic rats | Facilitated consolidation, Augmented retrieval | psu.edualzdiscovery.orgoaepublish.com |
| Attenuation of Cognitive Impairment | Alzheimer's disease models, Aged rats | Improved function, Reversal of deficits, Prevention of synaptic loss | wikipedia.orgholisticmedicalwellness.comgenemedics.comyourestoredaustin.comsuaway.comalzdiscovery.org |
| Learning Capacity & Cognitive Flexibility | Various preclinical models | Enhanced capacity, Improved processes, Increased flexibility | creative-peptides.comlivvnatural.comrwacenter.commuscleandbrawn.comneurolaunch.comsalispharm.com |
| Synapse Formation (Synaptogenesis) | Rodent models, Cultured hippocampal neurons | Significant increase in formation, More potent than BDNF in some assays | chroma23.commedchemexpress.comcreative-peptides.comsalispharm.comholisticmedicalwellness.comalpha-rejuvenation.compsu.edulivvnatural.comrwacenter.comsuaway.com |
| Dendritic Spine Development (Spinogenesis) | Cultured hippocampal neurons, Hippocampus | Induction of spinogenesis | chroma23.commedchemexpress.comcreative-peptides.comsalispharm.compsu.edu |
| Synaptic Density | Brain tissue | Enhanced density | chroma23.comsalispharm.comrwacenter.com |
Preclinical Study Findings on Neuroprotection and Anti-inflammation
| Mechanism / Effect | Animal Model | Observed Outcome | Source(s) |
| Neuroprotection | Stroke models, TBI models, Various models | Protection against damage, Promotion of neuronal regeneration, Improved outcomes | bluvida.comcreative-peptides.comgenemedics.comyourestoredaustin.com |
| Nerve Growth Factor (NGF) Production | Animal studies | Increased NGF levels | bluvida.comsalispharm.comsuaway.com |
| Anti-inflammatory Effects | Alzheimer's disease models, APP/PS1 mice | Reduced brain inflammation, Decreased glial activation, Modulated cytokine levels | bluvida.comchemicalbook.comresearchgate.netnih.govresearchgate.net |
| PI3K/AKT Pathway Activation | APP/PS1 mice | Activation linked to anti-inflammatory and anti-apoptotic effects | chemicalbook.comresearchgate.netnih.gov |
Protection Against Neuronal Apoptosis
Investigations into Dihexa's effects have indicated a protective capacity against neuronal apoptosis in preclinical models. Research suggests that Dihexa can help prevent nerve cell damage and loss. In studies utilizing APP/PS1 mice, a model for Alzheimer's disease (AD), Dihexa treatment was found to increase neuronal cell numbers in the cerebral cortex, as assessed by Nissl staining. researchgate.netnih.govumbrellalabs.is This amelioration of neuronal loss suggests an anti-apoptotic effect. The anti-apoptotic effects of Dihexa in these models appear to be related to the activation of the PI3K/AKT signaling pathway. researchgate.netnih.gov This pathway is known to play a crucial role in cell survival and apoptosis mechanisms. researchgate.netnih.gov Inhibition of PI3K with wortmannin (B1684655) significantly reversed the anti-apoptotic effects observed with Dihexa treatment in APP/PS1 mice. researchgate.netnih.gov
Attenuation of Neuroinflammation
Neuroinflammation is a significant contributor to the progression of neurodegenerative diseases. Preclinical studies have demonstrated that Dihexa can attenuate neuroinflammation in the brain. researchgate.netnih.govumbrellalabs.isresearchgate.net In APP/PS1 mouse models, Dihexa administration markedly reduced the levels of pro-inflammatory cytokines. researchgate.netnih.govresearchgate.net This reduction in inflammatory markers indicates a dampening of the inflammatory response within the brain.
Cytokine Profile Modulation (e.g., IL-1β, TNF-α, IL-10)
Dihexa's ability to attenuate neuroinflammation is further supported by its observed modulation of cytokine profiles. Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are typically elevated in neuroinflammatory conditions, while the anti-inflammatory cytokine Interleukin-10 (IL-10) helps to regulate the immune response. jfda-online.comscielo.brnih.govnih.gov Studies in APP/PS1 mice have shown that Dihexa treatment leads to a significant reduction in the levels of pro-inflammatory cytokines IL-1β and TNF-α in the brain. researchgate.netnih.govresearchgate.net Concurrently, Dihexa treatment resulted in increased levels of the anti-inflammatory cytokine IL-10. researchgate.netnih.govresearchgate.net This shift in the cytokine balance towards an anti-inflammatory state underscores a key mechanism by which Dihexa exerts its neuroprotective effects. The modulation of these cytokine levels is also suggested to be linked to the activation of the PI3K/AKT signaling pathway by Dihexa. researchgate.netnih.gov
Table 1: Effects of Dihexa on Cytokine Levels in APP/PS1 Mouse Brains
| Cytokine | Effect of Dihexa Treatment (vs. Vehicle-Treated APP/PS1 Mice) | Significance (p-value) |
| IL-1β | Markedly Reduced Levels | < 0.05 researchgate.netnih.gov |
| TNF-α | Markedly Reduced Levels | < 0.05 researchgate.netnih.gov |
| IL-10 | Increased Levels | < 0.05 researchgate.netnih.gov |
Note: Data is based on findings from ELISA analysis in APP/PS1 mouse brains. researchgate.netnih.gov
Other Cellular and Tissue Regenerative Effects
Beyond its direct impact on neuronal survival and inflammation, preclinical investigations into Dihexa have revealed other regenerative effects at the cellular and tissue levels, particularly concerning neuronal structure and cell behavior. These effects are largely mediated through its interaction with the HGF/c-Met signaling pathway. alzdiscovery.orgnih.gov
Neurite Outgrowth and Neuronal Survival
Dihexa has demonstrated the capacity to promote neurite outgrowth and enhance neuronal survival in preclinical settings. This is a critical aspect of neuronal regeneration and plasticity. Activation of the c-Met receptor by HGF, which Dihexa mimics and potentiates, has been shown to promote neurite outgrowth and dendritic branching in cortical neurons in slice cultures. researchgate.net Studies have indicated that Dihexa can stimulate neuronal survival annualreports.com and increase the density of synapses in the brain, which are essential for cognitive processes. genemedics.com In rat hippocampal neuronal cultures, Dihexa administration increased the number of spines, indicative of increased synaptic connections. alzdiscovery.orgreddit.com These newly formed synapses were also confirmed to be functional. alzdiscovery.orgreddit.com
Cellular Scattering and Motility
Activation of the c-Met receptor initiates multiple cellular responses, including increased proliferation, survival, motility, and differentiation. nih.govgoogle.com These responses collectively contribute to a process known as cellular scattering, characterized by decreased cell adhesion and increased motility and proliferation. nih.govgoogle.com Studies using MDCK cells, a standard model for investigating the HGF/c-Met system, have shown that Dihexa can augment HGF-dependent cellular scattering. nih.govgoogle.com Dihexa, even in the absence of exogenously applied HGF, was able to enhance scattering, suggesting its ability to potentiate the effects of endogenous HGF. nih.gov This effect on cellular scattering and motility highlights Dihexa's role in promoting cellular dynamics important for tissue regeneration and repair processes. alzdiscovery.orgreddit.com
Table 2: Effects of Dihexa on Neuronal Structure and Cellular Behavior
| Effect | Observation in Preclinical Models | Related Mechanism/Pathway |
| Neuronal Cell Increase | Increased neuronal cells in cerebral cortex of APP/PS1 mice. researchgate.netnih.govumbrellalabs.is | PI3K/AKT signaling pathway researchgate.netnih.gov |
| Synapse Formation | Increased number of spines/synapses in rat hippocampal neurons. alzdiscovery.orgreddit.com | HGF/c-Met signaling pathway alzdiscovery.orgnih.govreddit.com |
| Neurite Outgrowth | Promotes neurite outgrowth and dendritic branching. researchgate.netannualreports.com | HGF/c-Met signaling pathway researchgate.net |
| Cellular Scattering | Augments HGF-dependent cellular scattering. nih.govgoogle.com | HGF/c-Met signaling pathway nih.govgoogle.com |
| Cellular Motility | Increased cellular motility. alzdiscovery.orgnih.govreddit.comgoogle.com | HGF/c-Met signaling pathway alzdiscovery.orgnih.govreddit.comgoogle.com |
Potential for Peripheral Nerve Regeneration
Preclinical research indicates that Dihexa holds potential for augmenting peripheral nerve regeneration and functional recovery following injury. Peripheral nerve damage, often resulting from trauma or infection, can lead to significant loss of sensory and motor functions. While injured peripheral nerves possess some intrinsic regenerative capacity, complete functional recovery, particularly in cases of significant nerve defects, remains a challenge. oatext.comujpronline.com Strategies aimed at optimizing nerve regeneration and the re-innervation of target muscles are crucial for improving outcomes. researchgate.netnih.gov
Dihexa, a synthetic analog of Angiotensin IV, has demonstrated neurotrophic activity, reportedly seven times greater than brain-derived neurotrophic factor (BDNF) in some contexts. chemicalbook.com This neurotrophic potential is a key aspect of its investigation for nerve repair. The compound is known to activate the hepatocyte growth factor (HGF)/c-Met receptor system, which is involved in various cellular processes including cell growth, survival, and tissue repair. glpbio.comgoogle.comnih.gov The HGF/c-Met pathway is specifically designed to respond to nervous system injury by activating protective and restorative processes. google.com Following peripheral nerve injury, HGF levels increase at the injury site, and the c-Met receptor is upregulated, particularly in Schwann cells. nih.govnih.gov Activation of this pathway in Schwann cells promotes their differentiation and supports the remyelination process. nih.gov In peripheral axons, c-Met activation is associated with the outgrowth of regenerating axons. nih.gov
Studies have explored the effects of Dihexa, sometimes in combination with other therapeutic agents, on peripheral nerve regeneration in animal models. One approach has involved the administration of Dihexa alongside mesenchymal stem cells (MSCs) and Granulocyte-Colony Stimulating Factor (G-CSF) in rat models of sciatic nerve damage. researchgate.netnih.govchemicalbook.com Research in a rat sciatic nerve transection-repair model investigated whether administering MSCs, G-CSF, and/or Dihexa could enhance limb function recovery. researchgate.netnih.gov These components were administered locally via hydrogel at the nerve repair site, systemically, and/or directly into the gastrocnemius muscle. nih.gov
Findings from such preclinical studies suggest that Dihexa, particularly when used as an adjunct therapy, can be a promising candidate for promoting limb functional recovery after surgical nerve repair. nih.govglpbio.com This has implications for both peripheral nerve injury and limb transplantation scenarios. nih.govglpbio.com Direct injection of Dihexa into target muscles, such as the gastrocnemius, has been shown to mitigate muscle atrophy and improve limb functional outcomes following nerve repair in preclinical settings. chemicalbook.com
The mechanism through which Dihexa may contribute to peripheral nerve regeneration is linked to its ability to activate the HGF/c-Met system. glpbio.comgoogle.com This activation can stimulate the growth and development of new neurons and synapses. While much of the research on Dihexa's synaptogenic effects has focused on the central nervous system, the underlying mechanism involving HGF/c-Met activation is also relevant to the peripheral nervous system. chemicalbook.comglpbio.comgoogle.comnih.govnih.govholisticmedicalwellness.comglpbio.cnnih.gov
Preclinical studies evaluating functional recovery often assess sensory and motor functions at intervals post-nerve repair. nih.govfrontiersin.org For instance, in rat sciatic nerve models, sensory function in various nerve territories has been observed to return towards normal levels over several weeks. nih.gov Motor function recovery is also a critical outcome measure, often assessed through tests and gait analysis. frontiersin.org
The potential of Dihexa in peripheral nerve regeneration is an active area of preclinical investigation, focusing on its capacity to stimulate key pathways involved in nerve repair and improve functional outcomes in animal models of injury. researchgate.netnih.govchemicalbook.comglpbio.com
Preclinical Study Highlight: Dihexa and Limb Function Recovery in a Rat Sciatic Nerve Model
A study investigated the effects of MSCs, G-CSF, and Dihexa, alone or in combination, on limb functional recovery in a rat sciatic nerve damage-repair model. researchgate.netnih.govchemicalbook.com The study involved multiple experimental groups receiving different treatment combinations. nih.gov Functional recovery was assessed over a period of up to sixteen weeks post-nerve repair. researchgate.netnih.gov
While detailed data tables from specific studies were not directly extractable in a format suitable for interactive display here, the research indicates that interventions including Dihexa demonstrated potential in improving limb functional outcomes. researchgate.netnih.govchemicalbook.comglpbio.com The study design involved assessing both sensory and motor function recovery at various time points. nih.govfrontiersin.org
Research Methodologies and Preclinical Models in Dihexa Studies
In Vitro Experimental Paradigms
In vitro studies have provided a foundational understanding of Dihexa's cellular and molecular activities, particularly its influence on neuronal morphology and signaling pathways.
Primary neuronal cell cultures, especially those derived from the hippocampus, have been a key in vitro model for studying the effects of Dihexa on synaptogenesis. The hippocampus is a brain region critical for learning and memory, making its neurons a relevant model for assessing potential cognitive enhancers.
In studies utilizing rat hippocampal neuronal cultures, administration of Dihexa has been shown to significantly increase the formation of dendritic spines, which are small protrusions from a neuron's dendrite that receive input from a single axon at the synapse. One study reported a nearly three-fold increase in the number of spines on dendrites of hippocampal neurons treated with Dihexa for five days compared to a vehicle-treated control group. This suggests a potent role for Dihexa in promoting the structural basis of synaptic connectivity. semanticscholar.org Further investigations have indicated that the newly formed dendritic spines are associated with both pre- and postsynaptic markers, suggesting they are components of functional synapses.
These findings highlight Dihexa's capacity to stimulate spinogenesis and synaptogenesis in hippocampal neurons, providing a cellular basis for its observed cognitive-enhancing effects in animal models.
As of the current body of scientific literature, there is a lack of published studies specifically investigating the effects of Dihexa on the differentiation of human pluripotent stem cells (hPSCs) into neural lineages. While hPSCs are a powerful tool for modeling human development and disease, their application in the direct study of Dihexa's influence on neural differentiation has not been documented in peer-reviewed research.
A significant focus of in vitro research on Dihexa has been the identification of the cellular signaling pathways through which it exerts its effects. These studies have primarily utilized various cell lines to dissect the molecular mechanisms of Dihexa's action.
Research has demonstrated that Dihexa's pro-cognitive and synaptogenic activities are dependent on the activation of the hepatocyte growth factor (HGF)/c-Met signaling system. swolverine.com Dihexa has been shown to bind with high affinity to HGF, inducing c-Met phosphorylation in the presence of sub-threshold concentrations of HGF. This suggests that Dihexa acts as a positive modulator of the HGF/c-Met pathway.
Furthermore, studies in APP/PS1 mice have revealed that Dihexa activates the PI3K/AKT signaling pathway. bohrium.comnih.gov The PI3K/AKT pathway is a critical intracellular signaling cascade involved in cell survival, growth, and proliferation. The activation of this pathway by Dihexa was shown to be crucial for its anti-inflammatory and anti-apoptotic effects in this Alzheimer's disease model. bohrium.comnih.gov Inhibition of PI3K with wortmannin (B1684655) was found to reverse these protective effects, confirming the pathway's importance in Dihexa's mechanism of action. bohrium.com
| Cell Line/Culture | Pathway Investigated | Key Findings |
| Cultured Neuron Models | HGF/c-Met System | Dihexa may stimulate synaptic formation and strengthen neural connectivity by enhancing HGF activity. itsmam.com |
| APP/PS1 Mouse Brain | PI3K/AKT Signaling Pathway | Dihexa activated the PI3K/AKT signaling pathway; inhibition of this pathway reversed the anti-inflammatory and anti-apoptotic effects of the compound. bohrium.comnih.gov |
In Vivo Animal Models of Neurological Conditions
In vivo studies using animal models have been crucial for evaluating the physiological and behavioral effects of Dihexa in the context of cognitive dysfunction and neurodegenerative disease.
Scopolamine-Induced Amnesia: The scopolamine-induced amnesia model is a widely used pharmacological model of cognitive dysfunction that mimics the cholinergic deficits observed in conditions like Alzheimer's disease. mdpi.com In rat models, Dihexa has demonstrated a significant ability to reverse the cognitive deficits induced by scopolamine. oaepublish.com
In one study, rats with scopolamine-induced amnesia showed significant improvements in cognitive performance in the Morris water maze task after treatment with Dihexa. oaepublish.com The Morris water maze is a test of spatial learning and memory. The escape latency to find a hidden platform was significantly reduced in Dihexa-treated rats compared to the scopolamine-only group, indicating a restoration of spatial memory.
Aged Rat Models: Age-related cognitive decline is another area where Dihexa has been investigated. In aged rats, which naturally exhibit some degree of cognitive impairment, oral administration of Dihexa has been shown to improve cognitive function as assessed by the Morris water maze. mdpi.com While the effects were reportedly less dramatic than in the scopolamine model, they still indicated a positive impact on age-related cognitive deficits.
| Animal Model | Cognitive Task | Key Findings |
| Scopolamine-Treated Rats | Morris Water Maze | Dihexa significantly improved cognitive performance and reversed memory deficits. oaepublish.com |
| Aged Rats | Morris Water Maze | Dihexa improved cognitive function, though the results were less pronounced than in the scopolamine model. mdpi.com |
Transgenic mouse models that express human genes associated with familial Alzheimer's disease, such as the APP/PS1 model, are critical tools for studying the pathology of the disease and for testing potential therapeutics. The APP/PS1 mouse model develops amyloid plaques and exhibits cognitive deficits, mimicking key aspects of human Alzheimer's disease.
Studies using APP/PS1 mice have shown that Dihexa can rescue cognitive impairments and recover memory. bohrium.comnih.gov In the Morris water maze test, Dihexa treatment restored spatial learning and cognitive functions in these mice. bohrium.comnih.govresearchgate.net
Beyond behavioral improvements, Dihexa was also found to have effects on the underlying neuropathology. Treatment with Dihexa led to an increase in the number of neuronal cells and the expression of synaptophysin (SYP), a protein marker for synapses, in the brains of APP/PS1 mice as observed through Nissl staining. bohrium.comnih.gov This suggests that Dihexa may promote neuronal survival and synaptic integrity in the context of Alzheimer's-like pathology.
Furthermore, Dihexa demonstrated anti-inflammatory effects in the brains of APP/PS1 mice. It was found to decrease the activation of astrocytes and microglia, which are immune cells in the brain that contribute to neuroinflammation in Alzheimer's disease. bohrium.comnih.gov This was accompanied by a reduction in the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, and an increase in the anti-inflammatory cytokine IL-10. bohrium.comresearchgate.net
| Transgenic Model | Assessment | Key Findings |
| APP/PS1 Mice | Morris Water Maze | Restored spatial learning and cognitive functions. bohrium.comnih.govresearchgate.net |
| Nissl Staining & SYP Expression | Increased the number of neuronal cells and the expression of synaptophysin. bohrium.comnih.gov | |
| Cytokine Level Analysis | Decreased pro-inflammatory cytokines (IL-1β, TNF-α) and increased anti-inflammatory cytokine (IL-10). bohrium.comresearchgate.net | |
| Glial Cell Activation | Decreased the activation of astrocytes and microglia. bohrium.comnih.gov |
Parkinson's Disease Preclinical Models (e.g., Neurotoxin-Induced Lesions)
To investigate Dihexa's efficacy in the context of Parkinson's disease, researchers commonly employ neurotoxin-based animal models. These models utilize specific toxins to induce the degeneration of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease. Commonly used neurotoxins include 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). These toxins selectively destroy dopamine-producing neurons, leading to motor deficits in animals that parallel the symptoms observed in human patients.
In a standard preclinical model of Parkinson's disease using chemical lesioning, Dihexa treatment has demonstrated significant therapeutic effects. Studies have shown that both oral and injectable administration of Dihexa can completely restore lost motor function in these models. nih.govswolverine.com Furthermore, analysis of brain tissue post-treatment revealed that staining for tyrosine hydroxylase (TH), an enzyme marker for dopamine (B1211576) neurons, returned to near-normal levels after 34 days of Dihexa administration. nih.govswolverine.com This suggests a potential for either neurogenesis or the structural expansion and repair of surviving neurons.
| Model Type | Neurotoxin Example | Key Pathological Feature | Observed Dihexa-Related Findings |
|---|---|---|---|
| Neurotoxin-Induced Parkinsonism | 6-OHDA or MPTP | Degeneration of dopaminergic neurons | Complete restoration of lost motor function. nih.govswolverine.com |
| Neurotoxin-Induced Parkinsonism | 6-OHDA or MPTP | Loss of Tyrosine Hydroxylase (TH) | TH staining returned to near-normal levels. nih.govswolverine.com |
Stroke and Traumatic Brain Injury Models
Preclinical research into stroke and traumatic brain injury (TBI) utilizes models that simulate the primary and secondary injury cascades seen in humans. TBI models include fluid percussion injury (FPI), controlled cortical impact (CCI), and blast injury models, which replicate injuries from falls, accidents, and explosions. nih.gov For stroke, the most common models induce focal cerebral ischemia, often through the transient or permanent occlusion of the middle cerebral artery (MCAO), which mimics the blockage of a blood vessel in the brain. nih.govnih.govmdpi.com
Research indicates that Dihexa has potential applications for recovery from brain injuries. swolverine.comrwacenter.com Animal studies suggest it could aid in repairing damage from trauma by promoting the growth of new synapses. swolverine.com While specific, detailed studies on Dihexa in MCAO stroke models are not widely published, its parent compound family, angiotensin IV analogs, have been shown to rescue cognitive impairment following cerebral ischemia. nih.gov Given its mechanism of promoting neural connectivity, Dihexa is considered a compound of interest for therapies aimed at post-stroke cognitive recovery. rwacenter.comrevolutionhealth.org
Peripheral Nerve Injury Models
To study conditions involving damage to nerves outside of the brain and spinal cord, researchers often use peripheral nerve injury models. A common and well-established model is the sciatic nerve transection and repair model in rodents. In this procedure, the sciatic nerve in the leg is surgically severed and then repaired, allowing investigators to study the processes of nerve regeneration and functional recovery.
In a rat sciatic nerve transection-repair model, Dihexa was investigated as an adjunct therapy. When administered in combination with mesenchymal stem cells (MSCs), Dihexa was found to significantly improve the recovery of limb motor function. This combination therapy also mitigated foot flexion contractures, a common complication of this type of injury. These findings suggest Dihexa is a promising candidate to augment functional recovery after surgical nerve repair.
Sensory System Models (e.g., Otoprotection in Zebrafish)
The zebrafish (Danio rerio) has emerged as a valuable model for studying sensory systems, particularly for hearing and balance. The hair cells of the zebrafish lateral line, an external sensory organ used to detect water movement, are structurally and functionally homologous to the hair cells of the mammalian inner ear. This makes the zebrafish an effective model for screening compounds for otoprotective (hearing-protective) properties.
In a zebrafish model of chemical ototoxicity, Dihexa demonstrated significant otoprotective effects. When larval zebrafish were exposed to aminoglycoside antibiotics like neomycin and gentamicin—which are known to be toxic to hair cells—pretreatment with Dihexa was shown to protect the lateral line hair cells from damage and death. This protective effect is achieved without blocking the entry of the aminoglycosides into the cells, suggesting that Dihexa acts by attenuating the cell death signaling cascade initiated by the toxins.
Behavioral Phenotyping Assays
To quantify the functional outcomes of Dihexa treatment in preclinical models, researchers employ a range of behavioral phenotyping assays. These tests are designed to assess specific domains of function, such as cognition, memory, and motor control, providing measurable data on the compound's in vivo efficacy.
Spatial Memory Tasks (e.g., Morris Water Maze)
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents. The apparatus consists of a large circular pool filled with opaque water, in which a small escape platform is hidden just below the surface. Rodents must use distal visual cues in the room to learn the platform's location over a series of trials.
This task is particularly sensitive to hippocampal function, a brain region critical for memory formation. In a study involving an APP/PS1 mouse model, which mimics aspects of Alzheimer's disease, Dihexa treatment was shown to restore spatial learning and cognitive functions as measured by the Morris water maze test. holisticmedicalwellness.comresearchgate.net This indicates an improvement in the animals' ability to acquire and retain spatial information.
| Assay | Function Assessed | Model Application | Observed Dihexa-Related Finding |
|---|---|---|---|
| Morris Water Maze | Spatial Learning & Memory | APP/PS1 Mouse Model | Restored spatial learning and cognitive functions. holisticmedicalwellness.comresearchgate.net |
Motor Function Assessments (e.g., Rope Hang, Stride Length)
A variety of assays are used to evaluate motor function, including balance, coordination, strength, and gait. These tests are essential in models of Parkinson's disease, peripheral nerve injury, and other conditions affecting movement.
Stride Length Analysis: In the rat model of sciatic nerve injury, motor function recovery was assessed using walking footprint analysis. This method evaluates gait parameters such as stride length and the spread of the toes during walking, providing a quantitative measure of nerve re-innervation and muscle control. Studies showed that Dihexa, with MSCs, significantly improved walking foot print grades.
Cylinder Test: This test is frequently used in unilateral injury models, such as the 6-OHDA model of Parkinson's disease. A rodent is placed in a transparent cylinder, and researchers count the number of times the animal rears up and touches the wall with its left, right, or both forelimbs. An animal with a unilateral lesion will show preferential use of the forelimb on the unimpaired side. researchgate.net Improvements in the use of the impaired limb indicate functional recovery.
Rotarod Test: This assessment measures balance and motor coordination by placing an animal on a rotating rod. The speed of rotation is gradually increased, and the latency to fall is recorded. It is a common tool for detecting motor deficits in neurotoxin-based Parkinson's models. arizona.edu
In preclinical studies, Dihexa has been shown to restore motor function that was lost in neurotoxin-induced models of Parkinson's disease, suggesting a positive effect on the motor deficits measured by tests like the cylinder and rotarod assays. nih.govswolverine.com
Other Cognitive and Functional Paradigms
In preclinical evaluations of Dihexa, the Morris water maze stands out as a key behavioral paradigm to assess cognitive function, particularly spatial learning and memory. This test is frequently employed in rodent models where cognitive deficits are induced to mimic neurodegenerative conditions. For instance, in a rat model of cognitive dysfunction induced by scopolamine, Dihexa treatment was shown to significantly improve cognitive performance as measured by the latency to find a hidden platform in the Morris water maze alzdiscovery.org. In another study involving an APP/PS1 mouse model of Alzheimer's disease, Dihexa was also found to restore spatial learning and cognitive functions as assessed by this paradigm nih.govresearchgate.netnih.gov. The consistent use of the Morris water maze across different models underscores its importance in demonstrating the potential of Dihexa to ameliorate cognitive impairments alzdiscovery.orgresearchgate.net.
Molecular and Cellular Characterization Techniques
Immunocytochemistry (ICC) and immunohistochemistry (IHC) are powerful qualitative and semi-quantitative techniques used to visualize the localization of specific proteins within cells and tissues, respectively springernature.com. In Dihexa research, these methods are crucial for identifying cellular and subcellular changes following treatment. For example, immunohistochemistry has been used in animal models to examine the expression of glial markers. Studies have shown that Dihexa administration restored the expression of GFAP (Glial Fibrillary Acidic Protein), a marker for astrocytes, and Iba-1 (Ionized calcium-binding adapter molecule 1), a marker for microglia, in the brains of APP/PS1 mice nih.gov. This suggests an effect on neuroinflammation. Additionally, immunocytochemistry has been utilized in studies with transfected neurons to investigate the effects of Dihexa on specific cellular components nih.gov. These techniques are fundamental in providing visual evidence of Dihexa's impact on neural cell populations and inflammatory responses within the central nervous system nih.govresearchgate.net.
Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. In the context of Dihexa research, it is instrumental for elucidating the molecular pathways affected by the compound. This technique allows for the measurement of changes in the expression levels of total proteins and, crucially, their phosphorylation state, which often indicates activation or inactivation of a signaling pathway youtube.com.
Studies have employed Western blotting to demonstrate that Dihexa, in the presence of subthreshold concentrations of Hepatocyte Growth Factor (HGF), induces the phosphorylation of the c-Met receptor nih.gov. This indicates an activation of the HGF/c-Met pathway. Researchers have also used this method to assess the expression of synaptic proteins, such as synaptophysin, and key components of signaling cascades like the PI3K/AKT pathway, by measuring levels of total and phosphorylated AKT (p-AKT) nih.govuclan.ac.uk.
Table 1: Application of Western Blotting in Dihexa Research
| Target Protein | Protein Type | Finding in Dihexa Studies | Implication |
|---|---|---|---|
| c-Met | Receptor Tyrosine Kinase | Increased phosphorylation nih.gov | Activation of the HGF/c-Met signaling pathway |
| AKT | Serine/Threonine Kinase | Increased phosphorylation (p-AKT) nih.gov | Activation of the PI3K/AKT survival pathway |
| Synaptophysin (SYP) | Synaptic Vesicle Protein | Increased expression nih.govresearchgate.net | Promotion of synaptogenesis and synaptic plasticity |
| GFAP / Iba-1 | Glial Markers | Restored expression levels nih.gov | Attenuation of neuroinflammation |
This table summarizes key proteins analyzed by Western Blotting in Dihexa studies and the associated findings.
The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive immunoassay used for quantifying biomolecules such as proteins, peptides, and hormones. In Dihexa research, ELISA has been specifically applied to measure the levels of various cytokines, which are key modulators of neuroinflammation springernature.comsigmaaldrich.com.
In studies using APP/PS1 mouse models of Alzheimer's disease, ELISA was performed on brain tissue to assess the impact of Dihexa on the inflammatory environment. These assays revealed that Dihexa treatment markedly reduced the levels of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) nih.govresearchgate.netnih.gov. Conversely, the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) were found to be increased following Dihexa administration nih.govresearchgate.netnih.gov. ELISA has also been used to measure the levels of Angiotensin IV in brain tissue after Dihexa administration nih.govresearchgate.net.
Table 2: Cytokine Level Changes Measured by ELISA in APP/PS1 Mice Treated with Dihexa
| Cytokine | Classification | Change with Dihexa | Reference |
|---|---|---|---|
| Interleukin-1β (IL-1β) | Pro-inflammatory | Decreased | nih.govnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory | Decreased | nih.govnih.gov |
| Interleukin-10 (IL-10) | Anti-inflammatory | Increased | nih.govnih.gov |
This table presents data from ELISA assays showing Dihexa's modulatory effect on key inflammatory cytokines.
Dendritic spines are small protrusions on dendrites that are the primary sites of excitatory synapses, and their density and morphology are closely linked to synaptic plasticity and cognitive function nih.govnih.govresearchgate.net. Quantitative morphological analysis, often using advanced imaging and 3D reconstruction software, is a cornerstone of Dihexa research, providing direct evidence of its synaptogenic effects nih.govnih.gov.
Studies have demonstrated that Dihexa potently stimulates spinogenesis (the formation of new dendritic spines) and synaptogenesis alzdiscovery.orgpeptidesciences.com. In one key study, hippocampal slice cultures were treated with Dihexa, resulting in a significant increase in the number of spines on CA1 hippocampal neurons compared to controls nih.gov. This increase in spine density is a critical indicator of enhanced potential for synaptic connectivity. These analyses confirm that Dihexa's pro-cognitive effects are associated with tangible structural changes at the neuronal level, specifically by promoting the growth of new dendritic spines alzdiscovery.orgnih.gov.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| Dihexa |
| Angiotensin IV |
| Scopolamine |
| Interleukin-1 beta (IL-1β) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-10 (IL-10) |
| Wortmannin |
Gene Expression Profiling
Gene expression profiling has been a crucial methodology in elucidating the molecular mechanisms underlying the neurotrophic and cognitive-enhancing effects of Dihexa. These studies, primarily conducted in preclinical models of neurodegenerative diseases, have aimed to identify the specific genes and signaling pathways modulated by Dihexa treatment. Methodologies such as quantitative polymerase chain reaction (qPCR), Western blotting, and enzyme-linked immunosorbent assay (ELISA) have been employed to measure changes in gene and protein expression levels in response to Dihexa administration.
A significant focus of this research has been on genes related to synaptic plasticity, neuroinflammation, and cell survival. In a notable study using an APP/PS1 mouse model of Alzheimer's disease, Dihexa treatment was found to significantly modulate the expression of several key proteins. One of the primary findings was the increased expression of synaptophysin (SYP), a protein integral to synaptic vesicles and a widely used marker for synaptic density. researchgate.netmedchemexpress.com This upregulation of SYP suggests that Dihexa promotes the formation or stabilization of synapses, which are often lost in the course of neurodegenerative diseases. researchgate.net
Furthermore, the same study revealed that Dihexa can attenuate neuroinflammation by altering the expression of key inflammatory cytokines. Specifically, Dihexa administration led to a marked reduction in the levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netmedchemexpress.com Conversely, the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) was increased. researchgate.netmedchemexpress.com This shift in the cytokine profile indicates a dampening of the inflammatory response in the brain, a process implicated in the pathology of Alzheimer's disease. researchgate.net
The study also investigated the effect of Dihexa on glial cells, which play a critical role in neuroinflammation. The expression of Glial Fibrillary Acidic Protein (GFAP), a marker for astrocytes, and Ionized calcium-binding adapter molecule 1 (Iba-1), a marker for microglia, was found to be significantly restored following Dihexa administration, suggesting a modulation of glial activation. researchgate.net
Beyond the direct inflammatory and synaptic markers, research indicates that Dihexa's mechanism is also linked to the upregulation of neurotrophic factors. nih.gov Preclinical evidence suggests that Dihexa may increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a protein that plays a critical role in neuronal survival, growth, and synaptic plasticity. nih.govgoogle.com The activation of such neurotrophic pathways is consistent with the observed synaptogenic and cognitive-enhancing effects of the compound. google.com
The table below summarizes the key gene and protein expression changes observed in preclinical models following Dihexa treatment.
| Gene/Protein | Effect of Dihexa | Method of Detection | Preclinical Model | Associated Function |
| Synaptophysin (SYP) | Increased | Western Blot, Nissl Staining | APP/PS1 Mouse | Synaptic plasticity and density |
| Interleukin-1 beta (IL-1β) | Decreased | ELISA | APP/PS1 Mouse | Pro-inflammatory cytokine |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased | ELISA | APP/PS1 Mouse | Pro-inflammatory cytokine |
| Interleukin-10 (IL-10) | Increased | ELISA | APP/PS1 Mouse | Anti-inflammatory cytokine |
| GFAP | Restored Expression | Western Blot | APP/PS1 Mouse | Astrocyte marker |
| Iba-1 | Restored Expression | Western Blot | APP/PS1 Mouse | Microglia marker |
| Brain-Derived Neurotrophic Factor (BDNF) | Increased (suggested) | - | - | Neuronal survival and growth |
These findings collectively suggest that Dihexa exerts its therapeutic potential through a multi-faceted mechanism involving the enhancement of synaptic protein expression, the suppression of neuroinflammation, and the potential upregulation of crucial neurotrophic factors.
Computational Approaches and Molecular Modeling
Computational approaches, including molecular modeling and predictive analytics, have been instrumental in the discovery and mechanistic understanding of Dihexa. These in silico methods have allowed for the rational design of the compound and provided insights into its interaction with its biological target.
Molecular Docking Studies
Molecular docking studies have been central to understanding the interaction between Dihexa and its primary target, the Hepatocyte Growth Factor (HGF). These computational simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Dihexa, docking studies have elucidated how it binds to HGF and allosterically modulates its activity.
Research has demonstrated that Dihexa binds with high affinity to HGF, with a reported dissociation constant (Kd) of 65 pM. medchemexpress.com This high-affinity binding is crucial for its potent biological activity. Molecular modeling has identified the specific regions on the HGF protein where Dihexa is likely to bind. The high-affinity binding sites are located on the α-chain of HGF, specifically at the N-terminal domain and the first Kringle domain. oaepublish.com There are also lower affinity binding sites on the second and fourth Kringle domains. oaepublish.com
The binding of Dihexa to HGF is thought to induce a conformational change in the HGF protein, facilitating its dimerization, which is a prerequisite for the activation of its receptor, c-Met. austinpublishinggroup.com By promoting this active conformation, Dihexa potentiates the signaling cascade downstream of the HGF/c-Met pathway, even in the presence of subthreshold concentrations of HGF. nih.govnih.gov This allosteric activation mechanism, informed by computational modeling, explains how Dihexa can amplify the endogenous neurotrophic signaling.
The table below summarizes the key findings from molecular docking and binding studies of Dihexa.
| Parameter | Finding | Implication |
| Binding Target | Hepatocyte Growth Factor (HGF) | Confirms HGF as the direct molecular target of Dihexa. |
| Binding Affinity (Kd) | 65 pM | Indicates a very strong and stable interaction. |
| High-Affinity Binding Sites | N-terminal and first Kringle domain of HGF α-chain | Identifies the specific regions of interaction on HGF. |
| Mechanism of Action | Allosteric modulator | Dihexa enhances the natural activity of HGF. |
| Functional Outcome | Promotes HGF dimerization and c-Met activation | Explains the potentiation of the HGF/c-Met signaling pathway. |
These molecular docking studies have been critical in the rational design of Dihexa from its parent compound, angiotensin IV, to create a more stable and potent molecule. nih.gov
Predictive Analytics in Neuroscience Research
While specific applications of predictive analytics to Dihexa are not yet widely published, this area of computational science holds significant potential for advancing the development of Dihexa and other neurotrophic peptides. Predictive analytics uses data, statistical algorithms, and machine learning techniques to identify the likelihood of future outcomes based on historical data.
In the broader context of neuroscience and drug discovery, predictive models are being developed for various applications that could be relevant to Dihexa research. For instance, quantitative structure-activity relationship (QSAR) models are used to predict the biological activity of molecules based on their chemical structure. nih.gov Such models could be employed to design novel analogs of Dihexa with improved properties, such as enhanced blood-brain barrier permeability or greater metabolic stability. nih.gov
Predictive models are also being developed to forecast the toxicity of peptide-based therapeutics. nih.gov By analyzing sequence and structural features, these models can identify peptides that are likely to have adverse effects, thereby de-risking the drug development process. nih.gov For a compound like Dihexa, which potently activates a growth factor pathway, predictive toxicology models could be invaluable for assessing long-term safety. nih.gov
Furthermore, in the context of neurodegenerative diseases like Alzheimer's, predictive analytics is being used to identify patient populations who are most likely to respond to a particular therapy. plos.org By analyzing biomarkers from cerebrospinal fluid or neuroimaging data, machine learning models can classify disease states and predict disease progression. plos.org In the future, such models could be used to design more efficient clinical trials for Dihexa by enrolling patients who are most likely to benefit from its synaptogenic and neuroprotective effects.
The potential applications of predictive analytics in Dihexa research are summarized in the table below.
| Application Area | Potential Use in Dihexa Research | Potential Impact |
| Drug Design | Development of QSAR models to design novel Dihexa analogs. | Creation of more potent and safer second-generation compounds. |
| Toxicology | In silico prediction of potential off-target effects and long-term toxicity. | Early identification of safety concerns and reduction of preclinical testing. |
| Clinical Trial Design | Identification of patient biomarkers to predict treatment response. | More efficient and successful clinical trials with stratified patient populations. |
| Mechanism of Action | Analysis of large-scale 'omics' data to uncover novel signaling pathways. | A deeper understanding of the multifaceted effects of Dihexa on the brain. |
As more data on the biological effects of Dihexa becomes available, the application of predictive analytics will likely play an increasingly important role in optimizing its therapeutic potential.
Theoretical Therapeutic Implications in Preclinical Contexts
Neurodegenerative Disorders
Preclinical studies have explored Dihexa's potential in models of neurodegenerative diseases, primarily focusing on its ability to support synaptic plasticity and offer neuroprotection. nbinno.comswolverine.com Research suggests it may help counteract the neuronal damage and cognitive decline characteristic of these conditions. rwacenter.com
Alzheimer's Disease Pathological Mechanisms (Preclinical Perspective)
In preclinical models of Alzheimer's disease (AD), Dihexa has demonstrated the potential to address key pathological features of the condition. Studies using APP/PS1 mice, a common animal model for AD, have shown that Dihexa treatment can rescue cognitive impairment and recover memory. nih.govsemanticscholar.orgnih.gov
Research indicates that Dihexa administration can lead to an increase in the number of neuronal cells and elevate the expression of synaptophysin (SYP), a protein essential for synaptic plasticity, in the brains of these mice. nih.gov Furthermore, Dihexa appears to modulate the neuroinflammatory response, which is a critical component of AD pathology. It has been shown to decrease the activation of astrocytes and microglia, the primary immune cells of the brain. nih.gov This is accompanied by a reduction in pro-inflammatory cytokines like IL-1β and TNF-α and an increase in the anti-inflammatory cytokine IL-10. nih.govchemicalbook.com
The mechanism behind these effects is linked to the activation of the PI3K/AKT signaling pathway, a crucial pathway for cell survival and neuroprotection. lifewellmd.comchemicalbook.com The anti-inflammatory and anti-apoptotic effects of Dihexa in APP/PS1 mice were significantly reversed when a PI3K inhibitor was introduced, highlighting the importance of this pathway. semanticscholar.orgnih.gov These findings suggest that Dihexa may protect against nerve cell damage caused by amyloid-beta (Aβ) overexpression by regulating inflammatory responses. nih.gov
Table 1: Summary of Dihexa's Effects in Preclinical Alzheimer's Disease Models
| Model | Observed Effect | Potential Mechanism | Citation |
|---|---|---|---|
| APP/PS1 Mouse Model | Restored spatial learning and cognitive function. | Increased Angiotensin IV levels in the brain. | nih.govsemanticscholar.org |
| APP/PS1 Mouse Model | Increased number of neuronal cells and synaptophysin (SYP) protein expression. | Promotion of synaptogenesis. | nih.gov |
| APP/PS1 Mouse Model | Decreased activation of astrocytes and microglia; reduced pro-inflammatory cytokines (IL-1β, TNF-α); increased anti-inflammatory cytokine (IL-10). | Modulation of neuroinflammation. | nih.govnih.govchemicalbook.com |
| APP/PS1 Mouse Model | Ameliorated neuronal loss and cognitive impairment. | Activation of the PI3K/AKT signaling pathway. | lifewellmd.comsemanticscholar.orgchemicalbook.com |
Parkinson's Disease Motor and Cognitive Deficits (Preclinical Perspective)
The potential of Dihexa has also been investigated in preclinical models of Parkinson's disease (PD), which is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits. nih.gov Research suggests that Dihexa may not only protect these neurons but also encourage recovery of function. michaeljfox.org
In a rat model where PD-like symptoms were induced by chemical lesioning, Dihexa treatment, administered either orally or via injection, was shown to completely restore lost motor function. michaeljfox.orghealthunlocked.com This functional recovery was supported by evidence of neuronal repair; staining for tyrosine hydroxylase (TH), a key enzyme in dopamine (B1211576) synthesis and a marker for dopamine neurons, returned to near-normal levels after 34 days of treatment. michaeljfox.orghealthunlocked.com Another study noted that Dihexa significantly improved motor functions, such as rope hang times and stride length, in a rat model of PD over a 48-day treatment period. nih.gov The proposed mechanisms for these outcomes include the induction of new connections among surviving neurons and the potential generation of new neurons from neural stem cells already present in the brain. michaeljfox.org
Table 2: Summary of Dihexa's Effects in Preclinical Parkinson's Disease Models
| Model | Observed Effect | Potential Mechanism | Citation |
|---|---|---|---|
| 6-OHDA-induced Rat Model | Complete restoration of lost motor function. | Induction of new neuronal connections; potential neurogenesis. | michaeljfox.orghealthunlocked.com |
| 6-OHDA-induced Rat Model | Return of tyrosine hydroxylase (TH) staining to near-normal levels. | Recovery of dopaminergic neurons and/or expansion of surviving neuron appendages. | michaeljfox.orghealthunlocked.com |
Other Age-Related Cognitive Decline Models
Dihexa's potential extends to more general models of age-related cognitive decline. Neuroplasticity naturally declines with age, and Dihexa's ability to promote the formation of new synapses makes it a candidate for promoting healthy brain aging. swolverine.com In a study involving aged rats (24 months old), orally administered Dihexa improved cognitive function as measured by the Morris water maze test. alzdiscovery.org This suggests a potential to counteract the cognitive deficits that can occur with normal aging, distinct from specific neurodegenerative diseases. alzdiscovery.org However, in rats with normal cognition, Dihexa did not appear to improve cognitive function, indicating its effects may be more pronounced in the context of cognitive dysfunction. alzdiscovery.org
Traumatic Brain Injury and Stroke Recovery
The neurorestorative capabilities of Dihexa are also being explored in the context of acute brain injuries, such as traumatic brain injury (TBI) and stroke. swolverine.comholisticmedicalwellness.com The core principle behind this application is Dihexa's potent ability to foster neuroplasticity and help the brain rewire itself after damage. revolutionhealth.org
Facilitation of Neurorepair Processes
Dihexa is theorized to facilitate neurorepair by promoting the growth of new synaptic connections, a process fundamental to recovery after injury. swolverine.comrevolutionhealth.org It is described as a potent activator of the HGF/c-Met system, which supports synaptic plasticity and can reverse nervous system deficits. chemicalbook.com Some research indicates that Dihexa's neurotrophic activity is significantly more potent than that of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal growth and survival. sciencedaily.comchemicalbook.compeptidesciences.com By stimulating synaptogenesis, Dihexa may help the brain form new neural circuits to compensate for those damaged by trauma or stroke. revolutionhealth.org This structural remodeling is a critical aspect of the brain's natural, albeit limited, recovery process, which Dihexa could potentially amplify. peptidesciences.com
Enhanced Functional Recovery in Preclinical Models
Animal studies provide preliminary evidence that Dihexa can enhance functional recovery following brain injury. swolverine.com Research suggests that by promoting the growth of new synapses, Dihexa could aid in repairing the damage resulting from TBI or stroke. swolverine.comrwacenter.com In the context of stroke, where blood flow interruption leads to cell death, Dihexa's ability to encourage the rewiring of damaged brain circuits is particularly relevant. revolutionhealth.org This enhanced neuroplasticity could translate to improved recovery of motor skills, speech, and memory. revolutionhealth.org By helping the brain "find a way around" the damaged areas, Dihexa may support more complete and faster rehabilitation. revolutionhealth.org
: Peripheral Neuropathies and Sensory System Impairments
Preclinical research has explored the potential of Dihexa in addressing damage to the peripheral nervous system and sensory organs. These investigations focus on its role in promoting functional recovery after nerve injury and protecting vital sensory cells from toxic insults.
Limb Function Recovery in Nerve Damage Models
Optimizing nerve regeneration and the subsequent re-innervation of muscle tissue is crucial for functional recovery following peripheral nerve damage nih.govnih.gov. Studies have investigated Dihexa as a potential adjunct therapy to enhance this process in animal models.
In a key study using a rat sciatic nerve transection-repair model, researchers assessed whether Dihexa, alone or in combination with other agents like mesenchymal stem cells (MSC) and Granulocyte-Colony Stimulating Factor (G-CSF), could improve the recovery of limb function nih.govnih.govresearchgate.net. The experiment involved administering Dihexa and other therapeutic agents to male Lewis rats after surgically severing and repairing the sciatic nerve. Researchers monitored the recovery of both sensory and motor functions at regular intervals over a 16-week period nih.gov.
The results indicated that sensory function in the peroneal, tibial, and sural nerve boundaries returned to near-normal levels by 8 weeks across the combined groups nih.gov. Notably, motor function, assessed by walking footprint analysis between 8 and 16 weeks post-surgery, showed significant improvement in groups that received a combination of MSC and Dihexa administered into the gastrocnemius muscle researchgate.net. This combination also appeared to mitigate foot flexion contractures nih.govresearchgate.net. These findings suggest that Dihexa is a promising candidate for therapies aimed at promoting limb functional recovery after surgical nerve repair nih.govnih.govresearchgate.net.
| Therapeutic Agent(s) | Animal Model | Key Findings | Study Endpoint |
|---|---|---|---|
| Mesenchymal Stem Cells (MSC) + Dihexa | Rat Sciatic Nerve Transection-Repair | Significantly improved motor function at 8-16 weeks; Mitigated foot flexion contractures. | 16 Weeks |
| MSC + Granulocyte-Colony Stimulating Factor (G-CSF) | Rat Sciatic Nerve Transection-Repair | Significantly improved motor function at 8-16 weeks; Mitigated foot flexion contractures. | 16 Weeks |
| All Groups Combined | Rat Sciatic Nerve Transection-Repair | Sensory function returned to nearly normal by 8 weeks. | 16 Weeks |
Hair Cell Protection Mechanisms
Dihexa has also been investigated for its protective effects on sensory hair cells, which are crucial for hearing and balance and can be permanently damaged by certain drugs like aminoglycoside antibiotics nih.gov. The loss of these cells can lead to permanent hearing loss nih.gov.
Research utilizing the larval zebrafish lateral line, a model system with hair cells homologous to those in the mammalian inner ear, has demonstrated Dihexa's protective capabilities nih.gov. In these studies, Dihexa was shown to protect hair cells from the ototoxic effects of aminoglycosides such as neomycin and gentamicin nih.govresearchgate.net.
The mechanism of protection appears to be mediated by intracellular events rather than by preventing the toxin from entering the cell nih.govmedicinewithheart.com. Studies confirmed that Dihexa does not alter the amount of fluorescently-tagged gentamicin that enters the hair cells nih.gov. Instead, its protective action is linked to the activation of the hepatocyte growth factor (HGF) signaling pathway nih.gov. This is supported by findings that the protective effect of Dihexa is lessened when co-administered with an HGF antagonist nih.gov. The research suggests that Dihexa attenuates cell death through this HGF-dependent signaling mechanism, highlighting its potential clinical utility as a co-administered agent to prevent ototoxicity from certain medications nih.gov.
| Model System | Toxin | Dihexa Effect | Proposed Mechanism |
|---|---|---|---|
| Larval Zebrafish Lateral Line | Neomycin | Confers dose-dependent protection against hair cell loss. nih.govresearchgate.net | Attenuates cell death via an HGF-dependent signaling mechanism; does not block toxin entry. nih.gov |
| Larval Zebrafish Lateral Line | Gentamicin | Provides optimal protection from acute treatment. nih.gov |
Comparative Preclinical Studies with Other Neurotrophic Agents
Dihexa vs. Brain-Derived Neurotrophic Factor (BDNF) Mimetics
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin known for its critical role in neuronal survival, growth, differentiation, and synaptic plasticity. confex.com BDNF exerts its effects primarily through binding to the tropomyosin receptor kinase B (TrkB) receptor. confex.comnih.gov Given BDNF's importance in brain function and its potential therapeutic relevance for neurological disorders, many novel compounds with neurotrophic activity are compared against it. transformyou.com
Preclinical studies have indicated that Dihexa possesses potent neurotrophic activity, demonstrating the ability to stimulate neurogenesis and promote synaptic connections. yourestoredaustin.comsalispharm.com Notably, in assays evaluating neurotrophic activity, Dihexa has been reported to be significantly more potent than BDNF. One source indicates Dihexa is seven orders of magnitude more potent than BDNF in promoting new neuronal connections in cell culture assays. wikipedia.orgalzdiscovery.orgropstam.dev Another source suggests Dihexa is 7 times greater than BDNF in neurotrophic activity nih.govchemicalbook.comresearchgate.net, while another states it creates new neural connections at a rate 7 times greater than BDNF rwacenter.comlindgren.health. Some studies suggest it may be up to 1000 times more potent than BDNF in promoting neuronal growth and connectivity. salispharm.com
While BDNF itself has shown promise in preclinical settings, its therapeutic application is limited by its large size, poor ability to cross the blood-brain barrier (BBB), and metabolic instability. oaepublish.comucl.ac.uk Dihexa, in contrast, is a small molecule peptide that has demonstrated the capacity to penetrate the BBB and exhibits metabolic stability, making it a more favorable candidate for therapeutic development. alzdiscovery.orgoaepublish.comfrontiersin.orgitmedicalteam.pl
Studies comparing Dihexa and BDNF mimetics highlight differences in their mechanisms of action. BDNF mimetics like 7,8-Dihydroxyflavone (7,8-DHF) and LM22A-4 directly activate the TrkB receptor. wikipedia.orgwikipedia.orgnih.gov Dihexa, however, exerts its effects by binding to hepatocyte growth factor (HGF) and potentiating its activity at the c-Met receptor. transformyou.comwikipedia.orgholisticmedicalwellness.com This interaction facilitates HGF dimerization, a necessary step for c-Met receptor binding and activation. itmedicalteam.plaustinpublishinggroup.com
The following table summarizes some comparative findings:
| Feature | Dihexa | BDNF | BDNF Mimetics (e.g., 7,8-DHF, LM22A-4) |
|---|---|---|---|
| Primary Target Receptor | c-Met (via HGF potentiation) | TrkB | TrkB (direct activation) |
| BBB Permeability | High (in preclinical models) alzdiscovery.orgoaepublish.comfrontiersin.org | Low oaepublish.comucl.ac.uk | Variable (e.g., 7,8-DHF is BBB penetrant, LM22A-4 has poor systemic BBB penetration) wikipedia.orgnih.gov |
| Metabolic Stability | High alzdiscovery.orgoaepublish.comfrontiersin.org | Low (short half-life) oaepublish.comucl.ac.ukfrontiersin.org | Variable |
| Reported Potency (vs. BDNF) | Significantly higher (e.g., 7x, 1000x, 10^7x in specific assays) transformyou.comsalispharm.comwikipedia.orgropstam.devnih.govchemicalbook.comresearchgate.netrwacenter.comlindgren.health | Baseline for comparison transformyou.com | Variable (e.g., 7,8,3'-Trihydroxyflavone is 2-3x more potent than 7,8-DHF) wikipedia.org |
| Mechanism | Potentiates HGF activity at c-Met transformyou.comwikipedia.orgholisticmedicalwellness.com | Direct TrkB activation confex.comnih.gov | Direct TrkB activation wikipedia.orgwikipedia.orgnih.gov |
Comparison with Other Angiotensin IV Analogs
Dihexa is an oligopeptide derived from angiotensin IV (Ang IV). transformyou.comwikipedia.orgalzdiscovery.org Ang IV is a hexapeptide component of the renin-angiotensin system (RAS) that has been shown to influence learning and memory in animal models. ropstam.devnih.gov However, native Ang IV has limitations as a therapeutic agent, including susceptibility to metabolic degradation and poor BBB permeability. alzdiscovery.orgnih.gov
To overcome these limitations, various Ang IV analogs and derivatives have been developed with modifications to enhance their pharmacokinetic properties and biological activity. These include Nle1-Ang IV and Norleual-Ang IV. itmedicalteam.plnih.gov Nle1-Ang IV is an analog that competes more effectively than native Ang IV for binding sites. nih.gov Structural modifications to Nle1-Ang IV, particularly at the N- and C-terminals, led to the development of Dihexa, which exhibits increased hydrophobicity, decreased hydrogen bonding potential, and improved metabolic stability and oral activity. alzdiscovery.orgitmedicalteam.plnih.govresearchgate.net
Preclinical studies comparing Dihexa with other Ang IV analogs have focused on their effects on cognitive function and synaptic plasticity. Research indicates that Ang IV and its analogs, including Nle1-Ang IV and Dihexa, can improve performance on cognitive tasks in animal models of cognitive deficit. nih.gov Dihexa has been noted as potentially the most promising among Ang IV and its analogs for future human testing due to its favorable properties, including BBB penetrance and preclinical data showing cognitive benefits. alzdiscovery.org
While other Ang IV-based compounds have shown the ability to facilitate new functional synaptic connections and promote neurogenesis, Dihexa has been specifically highlighted for its potency in inducing spinogenesis and synaptogenesis at picomolar concentrations. itmedicalteam.plresearchgate.net
The interaction of these Ang IV-based analogs with the HGF/c-Met system is a key area of comparison. Studies suggest that Ang IV-based analogs, including Nle1-Ang IV and Dihexa, influence HGF dimerization, which is essential for c-Met receptor binding and activation. itmedicalteam.plaustinpublishinggroup.com Dihexa and Nle1-Ang IV have been shown to act synergistically with HGF to augment c-Met signaling and HGF-dependent cellular activity. nih.gov
Distinctive Advantages and Synergistic Effects in Preclinical Models
Dihexa exhibits several distinctive advantages in preclinical models compared to other neurotrophic agents. A primary advantage is its significantly higher potency in promoting neural growth and synapse formation compared to BDNF. transformyou.comsalispharm.comropstam.devrwacenter.comlindgren.healthholisticmedicalwellness.com This potent neurogenic effect is considered one of its most impressive qualities. rwacenter.com
Another key advantage is its favorable pharmacokinetic profile, including its ability to cross the blood-brain barrier and its metabolic stability, which are limitations for many protein-based neurotrophic factors like BDNF and HGF. alzdiscovery.orgoaepublish.comucl.ac.ukfrontiersin.org This allows Dihexa to reach the central nervous system and exert its effects more effectively.
Dihexa's mechanism of action, involving the potentiation of HGF activity at the c-Met receptor, also offers distinctive benefits. The HGF/c-Met system is involved in various cellular processes, including cell motility, proliferation, and survival, in addition to neurogenesis and synaptic plasticity. transformyou.comholisticmedicalwellness.com This broader influence could contribute to Dihexa's potential therapeutic applications in conditions beyond just cognitive decline, such as peripheral nerve regeneration and recovery from traumatic brain injury and stroke. salispharm.comnih.govchemicalbook.comresearchgate.netcreative-peptides.com
Preclinical studies have demonstrated synergistic effects of Dihexa, particularly in its interaction with HGF. Dihexa binds to HGF and enhances its ability to activate the c-Met receptor. transformyou.comwikipedia.orgholisticmedicalwellness.com This synergistic activation of c-Met signaling by Dihexa and HGF has been observed in various assays, including increased c-Met phosphorylation and augmented hippocampal neuron spinogenesis. nih.govgoogle.com For example, combined sub-threshold doses of HGF and Dihexa have been shown to phenocopy the effects of saturating doses of either alone in stimulating c-Met phosphorylation. google.com This suggests that Dihexa can enhance the efficacy of endogenous HGF, potentially offering a therapeutic strategy that leverages the body's natural repair mechanisms.
In preclinical models of cognitive impairment, Dihexa has demonstrated the ability to reverse deficits and improve performance on learning and memory tasks. yourestoredaustin.comsalispharm.comholisticmedicalwellness.com This has been linked to its capacity to increase dendritic spines and synapses, indicating enhanced synaptic connectivity. salispharm.com Studies in models of Alzheimer's disease have shown that Dihexa can improve memory function and reduce amyloid pathology. salispharm.com In models of Parkinson's disease, it has shown potential in restoring motor function and protecting dopaminergic neurons. salispharm.com Dihexa has also shown promise in promoting neurorepair and improving neurological outcomes in models of traumatic brain injury. salispharm.comcreative-peptides.com
The following table illustrates synergistic effects observed in preclinical studies:
| Agents Combined | Observed Synergistic Effect | Preclinical Model/Assay | Source |
|---|---|---|---|
| Dihexa + HGF | Augmented c-Met phosphorylation | HEK-293T cells, Rat hippocampal slices | nih.govgoogle.com |
| Dihexa + HGF | Increased hippocampal neuron spinogenesis | Dissociated rat hippocampal neurons | nih.govgoogle.com |
| MSCs + Dihexa | Significant improvement in limb motor function | Rat sciatic nerve damage-repair model | researchgate.net |
These findings collectively highlight Dihexa's potent neurotrophic activity, favorable pharmacokinetic properties, and synergistic interactions with HGF, positioning it as a promising compound for further investigation in the context of neurological disorders.
Future Directions in Academic Research on Dihexa
Elucidating Underexplored Downstream Signaling Cascades
Current research highlights Dihexa's role in activating the HGF/c-Met pathway, which is known to trigger various downstream signaling cascades involved in cell survival, proliferation, and motility. rwacenter.commedisearch.ionih.govmedchemexpress.com However, the precise and comprehensive mapping of all relevant downstream effectors specifically modulated by Dihexa in different neuronal and glial cell types remains an active area for future research. Investigating these cascades using advanced techniques such as phosphoproteomics and transcriptomics could reveal novel pathways influenced by Dihexa beyond the well-established PI3K/AKT pathway, which has been implicated in its anti-inflammatory and anti-apoptotic effects in the context of Alzheimer's disease models. nih.govresearchgate.net Understanding these intricate molecular networks is crucial for a complete picture of Dihexa's mechanism of action and identifying potential off-target effects or synergistic interactions.
Investigating Specific Neurotransmitter System Interactions
While Dihexa's primary mechanism involves the HGF/c-Met system, its observed cognitive benefits and potential in neurological disorders suggest possible interactions with various neurotransmitter systems. holisticmedicalwellness.comneurolaunch.com Future research should focus on systematically investigating how Dihexa modulates the synthesis, release, reuptake, and receptor activity of key neurotransmitters such as acetylcholine, dopamine (B1211576), norepinephrine, glutamate, and GABA in different brain regions. neurolaunch.com Studies could employ techniques like in vivo microdialysis, fast-scan cyclic voltammetry, and receptor binding assays to quantify neurotransmitter dynamics and receptor occupancy following Dihexa administration. Understanding these interactions is vital for assessing Dihexa's impact on neural circuit function and its potential therapeutic applications in conditions characterized by neurotransmitter dysregulation.
Exploring Dihexa's Role in Modulating Brain Renin-Angiotensin System Subcomponents
Dihexa is derived from Angiotensin IV (Ang IV), a component of the renin-angiotensin system (RAS) found in the brain. alzdiscovery.orgnih.govgenemedics.comdntb.gov.ua While Ang IV itself has been linked to cognitive function, its metabolic instability and poor blood-brain barrier penetration have limited its therapeutic use. alzdiscovery.orgnih.govnih.gov Dihexa was developed to overcome these limitations. alzdiscovery.orgnih.govnih.gov Future research should delve deeper into Dihexa's specific interactions with various subcomponents of the brain RAS beyond its origin from Ang IV. This includes investigating its potential influence on other angiotensin peptides, their synthesizing enzymes, and their respective receptors (e.g., AT1, AT2, AT4/IRAP). austinpublishinggroup.comunivpm.itresearchgate.net Clarifying these interactions could shed light on whether Dihexa exerts any effects through direct modulation of RAS signaling in addition to its primary HGF/c-Met mechanism, potentially identifying synergistic or independent pathways contributing to its observed effects.
Development of Advanced Preclinical Delivery Systems
Although Dihexa is reported to be orally active and blood-brain barrier permeable, optimizing its delivery to specific brain regions or cell types could further enhance its efficacy and reduce potential systemic exposure. holisticmedicalwellness.comnih.govfrontiersin.orgglpbio.com Future academic research should explore the development and evaluation of advanced preclinical delivery systems for Dihexa. This could include investigating the use of nanoparticles, liposomes, or targeted peptide carriers designed to improve brain targeting, control release kinetics, and enhance cellular uptake in desired areas. chemicalbook.commdpi.com Research into localized delivery methods, such as hydrogels for site-specific application in models of localized brain injury, also warrants exploration. chemicalbook.commdpi.com Such advancements in delivery technology could be crucial for translating Dihexa's preclinical promise into clinically viable therapies.
Refinement of Animal Models for Disease Pathophysiology and Recovery
Preclinical studies on Dihexa have primarily utilized rodent models of cognitive dysfunction and neurodegenerative diseases, such as scopolamine-induced amnesia and models of Alzheimer's and Parkinson's disease. alzdiscovery.orgnih.govholisticmedicalwellness.comnih.govresearchgate.netgoogle.com To enhance the translatability of future research, there is a need to refine existing animal models and develop new ones that more accurately recapitulate the complex pathophysiology and progressive nature of human neurological disorders. animalresearch.infoutoronto.caunderstandinganimalresearch.org.uknih.gov This includes utilizing aged animal cohorts, models incorporating multiple aspects of disease pathology (e.g., amyloid plaques, tau tangles, neuroinflammation), and models that allow for the study of long-term effects and recovery processes. nih.govholisticmedicalwellness.com Furthermore, incorporating more sensitive and translationally relevant behavioral tasks and neurophysiological assessments will be crucial for comprehensively evaluating Dihexa's therapeutic efficacy. nih.govnih.gov Adherence to the principles of the 3Rs (Replacement, Reduction, Refinement) in animal research will remain paramount in these efforts. animalresearch.infoutoronto.caunderstandinganimalresearch.org.uknih.govnih.gov
Integration of Artificial Intelligence and Computational Neuroscience in Dihexa Research
The increasing complexity of neuroscience data and the multifaceted mechanisms of compounds like Dihexa necessitate the integration of advanced computational approaches. Future research should leverage artificial intelligence (AI) and computational neuroscience to analyze large datasets generated from preclinical studies, including genomics, proteomics, connectomics, and behavioral data. crnl.frmit.eduarxiv.orgfrontiersin.orgreddit.com AI and machine learning algorithms can be employed to identify complex patterns, predict treatment responses, and uncover subtle effects of Dihexa that may not be apparent through traditional statistical methods. crnl.frfrontiersin.org Computational neuroscience modeling can help simulate the effects of Dihexa on neuronal circuits and networks, providing insights into how its molecular actions translate into changes in brain activity and behavior. crnl.frmit.eduarxiv.orgfrontiersin.orgreddit.com This integration can accelerate the understanding of Dihexa's mechanisms, optimize experimental design, and facilitate the identification of potential biomarkers for treatment response.
Q & A
Q. What are the primary molecular targets and mechanism of action of Dihexa in cognitive enhancement research?
Dihexa primarily targets the hepatocyte growth factor (HGF)/c-Met receptor system and enhances brain-derived neurotrophic factor (BDNF) signaling. It binds HGF with high affinity (Kd = 65 pM), amplifying c-Met phosphorylation and downstream pathways like PI3K/AKT, which promote synaptogenesis and dendritic growth . Concurrently, it increases BDNF expression, facilitating synaptic plasticity and memory consolidation . Methodologically, researchers validate these interactions via in vitro assays (e.g., HEK-293 cell models) and in vivo behavioral tests (e.g., Morris water maze in APP/PS1 mice) .
Q. What are the standard experimental models used to evaluate Dihexa's neuroprotective effects?
Preclinical studies employ:
- Transgenic mice (e.g., APP/PS1 models of Alzheimer’s disease) to assess cognitive rescue and amyloid pathology mitigation .
- Scopolamine-induced cognitive deficits in rodents to test acute procognitive effects .
- Aged Sprague-Dawley rats to evaluate age-related cognitive decline reversal .
- In vitro systems like hippocampal neuron cultures to quantify spinogenesis and synaptogenesis . Doses typically range from 1.44–2.88 mg/kg (oral/intraperitoneal) in mice, with cognitive outcomes measured via escape latency and quadrant preference in maze tasks .
Q. How does Dihexa's pharmacokinetic profile influence dosing strategies in preclinical studies?
Dihexa exhibits a long circulating half-life (~8.8–12.7 days in rats) and extensive tissue distribution (Vd = 17.3 L/kg), necessitating intermittent dosing to avoid accumulation . Its blood-brain barrier permeability (validated via [³H]dihexa infusion studies) ensures central nervous system bioavailability, but researchers must account for its hydrophobicity (logP ~177.8) when formulating aqueous solutions . Methodologically, plasma concentrations are quantified via HPLC/MS with isotopic labeling, while brain uptake ratios are normalized to vascular markers like [¹⁴C]inulin .
Advanced Research Questions
Q. How can researchers optimize Dihexa administration protocols for maximal blood-brain barrier penetration?
Key considerations include:
- Vehicle composition : Use 10% DMSO + 40% PEG300 + 5% Tween-80 to enhance solubility without altering bioavailability .
- Dosing frequency : Leverage the long half-life to administer lower doses (e.g., 10–20 mg/kg weekly) while maintaining therapeutic thresholds .
- Route selection : Intraperitoneal injection achieves higher CNS bioavailability than oral administration in rodent models, but transdermal formulations (e.g., 20 mg/gm topical gel) show promise for sustained delivery .
Q. What methodological approaches resolve contradictions between in vitro and in vivo neurogenesis studies involving Dihexa?
Discrepancies often arise from:
- Dosage variability : In vitro systems use nM–μM ranges (e.g., 0.1 μM for HGF potentiation), whereas in vivo doses (mg/kg) may not directly translate due to metabolic clearance .
- Model-specific effects : APP/PS1 mice show HGF pathway dominance, while aged rats emphasize BDNF-mediated plasticity. Cross-validation via immunohistochemistry (e.g., SYP protein expression) and cytokine profiling (IL-1β, TNF-α reduction) clarifies mechanistic divergence .
- Pharmacokinetic adjustments : Co-administration with PI3K inhibitors (e.g., wortmannin) can isolate pathway-specific contributions in in vivo models .
Q. What are the critical considerations when combining Dihexa with other neurotrophic factors in combinatorial therapy research?
- Synergy validation : Test Dihexa with BDNF or GDNF in co-culture systems (e.g., hippocampal neurons + astrocytes) to quantify additive vs. synergistic effects on neurite outgrowth .
- Dose titration : Subthreshold concentrations of Dihexa (10 pM–1 nM) combined with growth factors (e.g., Vitamin C + Forskolin) can reduce off-target effects while maintaining efficacy .
- Safety profiling : Monitor for amplified side effects (e.g., insomnia, anxiety) in combinatorial rodent trials, particularly with agents affecting HGF/Met signaling .
Q. Methodological Notes
- Data Interpretation : Always cross-reference behavioral outcomes (e.g., Morris water maze) with molecular biomarkers (c-Met phosphorylation, BDNF levels) to validate mechanism .
- Contradiction Management : Use pathway-specific inhibitors (e.g., 6-AH for HGF antagonism) to dissect conflicting results in neurogenesis assays .
- Ethical Compliance : Adhere to institutional guidelines for experimental use, as Dihexa remains unapproved for human trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
